Amitriptyline-d3 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675608 | |
| Record name | Amitriptyline-d3 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-00-1 | |
| Record name | Amitriptyline-d3 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Amitriptyline-d3 Hydrochloride in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades.[1][2] In the realm of pharmaceutical research and clinical analysis, the precise and accurate quantification of amitriptyline in biological matrices is paramount. This necessity has led to the widespread adoption of its deuterated analog, Amitriptyline-d3 Hydrochloride, as an internal standard in bioanalytical methodologies. This technical guide provides an in-depth exploration of the application of this compound in research, focusing on its use in quantitative analysis, detailing experimental protocols, and illustrating relevant biological pathways.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard should share physicochemical properties with the analyte of interest but be distinguishable by mass. This compound, with a molecular weight increased by the substitution of three hydrogen atoms with deuterium, serves this purpose excellently. This stable isotope-labeled compound co-elutes with amitriptyline during chromatography and experiences similar ionization efficiency, yet its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer. This minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise quantification of amitriptyline.[3]
Quantitative Analysis of Amitriptyline using this compound
This compound is predominantly used as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of amitriptyline in various biological samples, including plasma, serum, and urine.[4][5][6]
Data Presentation: LC-MS/MS Method Parameters
The following tables summarize typical quantitative data from validated LC-MS/MS methods employing this compound as an internal standard.
Table 1: Calibration and Linearity Data
| Analyte | Calibration Curve Range (ng/mL) | R² Value |
| Amitriptyline | 25 - 400 | > 0.9996 |
| Amitriptyline | 0.5 - 400 | > 0.999[4] |
| Amitriptyline | 100 - 20,000 | Not Specified |
| Amitriptyline | 0.1 - 10.0 | > 0.998[7] |
Table 2: Accuracy and Precision Data
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amitriptyline | 40 | 104 | 0.50 |
| Amitriptyline | 120 | 100 | 1.83 |
| Amitriptyline | 40 | 115.95 | Not Specified |
| Amitriptyline | 120 | 105.95 | Not Specified |
Table 3: Limits of Detection and Quantification
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Amitriptyline | 2.5[5] |
| Amitriptyline | 0.5[4] |
| Amitriptyline | 100[6][8] |
| Amitriptyline | 0.1[7] |
Experimental Protocols
A detailed methodology for a key experiment involving the quantification of amitriptyline in human plasma using this compound as an internal standard is provided below.
Protocol: Quantification of Amitriptyline in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Amitriptyline standard
-
This compound (internal standard)[3]
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Amitriptyline and this compound in methanol.
-
Prepare working standard solutions of Amitriptyline by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound (e.g., 500 ng/mL).[5]
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of the working internal standard solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run in a gradient mode.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both amitriptyline and amitriptyline-d3.
5. Data Analysis:
-
Quantify amitriptyline by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of amitriptyline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of amitriptyline in human plasma.
Amitriptyline Metabolic Pathway
Caption: Major metabolic pathways of amitriptyline.
Amitriptyline Mechanism of Action Signaling Pathway
Caption: Amitriptyline's primary mechanism of action.
Conclusion
This compound is an indispensable tool in modern analytical research, enabling the accurate and precise quantification of amitriptyline in biological matrices. Its use as an internal standard in LC-MS/MS methodologies is well-established and critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Understanding the experimental protocols and the underlying biological pathways of amitriptyline's metabolism and mechanism of action provides a comprehensive framework for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
Synthesis and Isotopic Labeling of Amitriptyline-d3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and isotopic labeling of Amitriptyline-d3 Hydrochloride, a crucial internal standard for pharmacokinetic and metabolic studies. The guide provides comprehensive experimental protocols, quantitative data, and visualizations to aid researchers in the preparation and characterization of this deuterated analog of the widely used tricyclic antidepressant, amitriptyline.
Introduction
Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. The isotopically labeled version, this compound, in which three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, is an invaluable tool in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard allows for accurate quantification of amitriptyline in biological matrices by mass spectrometry.
This guide outlines a common and effective synthetic pathway to this compound, commencing with the synthesis of its precursor, nortriptyline, followed by the introduction of the deuterium label via N-methylation, and concluding with the conversion to the hydrochloride salt.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The general strategy involves:
-
Synthesis of Nortriptyline: The secondary amine precursor, nortriptyline, can be synthesized via several routes. One common method involves the Grignard reaction of dibenzosuberone with 3-(methylamino)propylmagnesium chloride. Alternatively, nortriptyline can be obtained by the N-demethylation of amitriptyline.
-
N-Deuteromethylation of Nortriptyline: The isotopic label is introduced by the N-methylation of nortriptyline using a deuterated methylating agent, such as iodomethane-d3 (CD3I).
-
Formation of the Hydrochloride Salt: The final step involves the reaction of the deuterated free base with hydrochloric acid to yield the stable and water-soluble this compound salt.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Nortriptyline
Materials:
-
Dibenzosuberone
-
3-(Methylamino)propyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 3-(methylamino)propyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and heated under reflux until the magnesium is consumed.
-
Grignard Reaction: A solution of dibenzosuberone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction mixture is then stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure nortriptyline.
N-Deuteromethylation of Nortriptyline to Amitriptyline-d3
Materials:
-
Nortriptyline
-
Iodomethane-d3 (CD3I)
-
Potassium carbonate (anhydrous)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of nortriptyline in anhydrous acetonitrile, anhydrous potassium carbonate is added, followed by the dropwise addition of iodomethane-d3.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude Amitriptyline-d3 free base is purified by flash column chromatography on silica gel.
Formation of this compound
Materials:
-
Amitriptyline-d3 (free base)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolution: The purified Amitriptyline-d3 free base is dissolved in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, a solution of hydrochloric acid in diethyl ether is added dropwise until precipitation is complete.
-
Isolation and Drying: The resulting white precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nortriptyline Synthesis | Dibenzosuberone, 3-(Methylamino)propylmagnesium chloride | THF | 25-66 | 4-6 | 60-70 |
| 2 | N-Deuteromethylation | Nortriptyline, Iodomethane-d3, K2CO3 | Acetonitrile | 25 | 24-48 | 85-95 |
| 3 | Salt Formation | Amitriptyline-d3, HCl in Ether | Diethyl Ether | 0-25 | 1 | >95 |
Table 2: Characterization Data for this compound
| Property | Value |
| Chemical Formula | C20H21D3N·HCl |
| Molecular Weight | 316.88 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 195-197 °C |
| Isotopic Purity | ≥98% (by MS) |
| Chemical Purity | ≥98% (by HPLC) |
| ¹H NMR | Consistent with the structure, showing the absence of the N-CH3 proton signal and the presence of other characteristic peaks. |
| Mass Spectrometry (ESI+) | m/z 281.2 [M+H]+ (corresponding to the deuterated free base) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Amitriptyline-d3 HCl.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify this essential internal standard for a wide range of analytical applications in drug development and clinical research. The use of deuterated standards like Amitriptyline-d3 is fundamental to achieving the high accuracy and precision required in modern bioanalytical methods.
Technical Guide: Certificate of Analysis for Amitriptyline-d3 Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for the Amitriptyline-d3 Hydrochloride reference standard. This deuterated analog serves as an essential internal standard for the highly accurate quantification of amitriptyline in various biological matrices and pharmaceutical formulations. Understanding the components of its CoA is paramount for ensuring data integrity and regulatory compliance in research and drug development.
Product Information and Specifications
A Certificate of Analysis for a reference standard begins with fundamental identifying information. This section ensures traceability and proper handling of the material.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine, monohydrochloride |
| CAS Number | 342611-00-1[1][2][3] |
| Molecular Formula | C₂₀H₂₀D₃N • HCl[3] |
| Molecular Weight | 316.9 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
| Storage | -20°C[3] |
Analytical Data and Purity Assessment
The core of the CoA provides quantitative data on the purity and identity of the reference standard. These tests confirm that the material is suitable for its intended use.
Chemical Purity
Chemical purity is typically assessed by chromatographic methods to detect and quantify any impurities.
| Test | Method | Result |
| Purity by HPLC | HPLC-UV | ≥98% |
| Residual Solvents | GC-HS | Conforms to USP <467> |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Residue on Ignition | USP <281> | ≤0.1% |
Isotopic Purity
For a deuterated standard, confirming the isotopic enrichment is crucial for its function as an internal standard in mass spectrometry-based assays.
| Test | Method | Result |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |
| Deuterium Incorporation | ¹H NMR and ²H NMR | Consistent with structure |
Identity Confirmation
A combination of spectroscopic techniques is used to confirm the chemical structure of the reference standard.
| Test | Method | Result |
| ¹H NMR Spectroscopy | 300 MHz, CDCl₃ | Conforms to structure |
| Mass Spectrometry | ESI-MS | Conforms to structure |
| Infrared Spectroscopy | KBr | Conforms to structure |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH 2.5).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Procedure: A solution of the this compound reference standard is prepared in the mobile phase. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the principal peak relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Enrichment
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the deuterated (d3) and non-deuterated (d0) isotopic peaks are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Incorporation
-
Instrumentation: Bruker Avance III 300 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) for ¹H NMR and Chloroform for ²H NMR.
-
Procedure for ¹H NMR: The spectrum is acquired to confirm the chemical structure. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the incorporation of deuterium at this position.
-
Procedure for ²H NMR: The spectrum is acquired to directly observe the deuterium signal, confirming its presence and location within the molecule.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures used to certify the this compound reference standard.
This workflow demonstrates the parallel testing streams that a sample of the reference standard undergoes to generate the data for the Certificate of Analysis. Each test provides a critical piece of information regarding the material's quality.
References
- 1. cerilliant.com [cerilliant.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 盐酸阿米替林 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
Stability and Storage of Deuterated Amitriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated amitriptyline. Due to a lack of extensive publicly available stability data specifically for deuterated amitriptyline, this document leverages the wealth of information available for amitriptyline hydrochloride as a close surrogate. The structural similarity and the typical positions of deuterium labeling suggest that the degradation pathways and stability profiles will be largely analogous.
Recommended Storage Conditions
For long-term storage, deuterated amitriptyline (specifically Amitriptyline-d6 hydrochloride) should be stored under controlled conditions to ensure its integrity and purity.
| Parameter | Condition | Source |
| Temperature | Refrigerator (2-8°C) | [1] |
| Atmosphere | Sealed storage, away from moisture. Dry environment. | [2][3] |
| Light | Protect from light. | [2][4] |
One supplier suggests storage at room temperature is acceptable for continental US shipments, but refrigerated storage is recommended for long-term stability[2]. It is imperative to store the compound in a well-ventilated place, in a tightly closed container[3].
Stability Profile and Degradation Pathways
Deuterated amitriptyline, like its non-deuterated counterpart, is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and analytical methods. The primary degradation routes for amitriptyline include hydrolysis, oxidation, and photodegradation[5][6].
Forced degradation studies on amitriptyline hydrochloride have been performed under various conditions to identify potential degradation products and to develop stability-indicating analytical methods[7]. These studies provide valuable insights into the potential degradation of deuterated amitriptyline.
Summary of Forced Degradation Studies on Amitriptyline HCl:
| Stress Condition | Details | Observations |
| Acid Hydrolysis | 5N HCl at 80°C for 1 hour | Degradation observed |
| Base Hydrolysis | 5N NaOH at 80°C for 1 hour | Degradation observed |
| Oxidative | 6% H₂O₂ at 25°C for 1 hour | Degradation observed |
| Thermal | Dry heat at 105°C for 24 hours | Degradation observed |
| Photolytic | UV-Vis light for 4 days | Degradation observed |
A study on a commercial aqueous solution of amitriptyline hydrochloride showed no degradation when stored at 80°C for up to 3 months, as analyzed by HPLC[8]. Another study found that amitriptyline hydrochloride solutions in purified water at room temperature are stable for at least 8 weeks when protected from light[4].
The metabolic pathways of amitriptyline can also provide clues to its chemical degradation. The main metabolic routes involve N-demethylation to nortriptyline and hydroxylation of the dibenzocycloheptene ring[9][10][11]. It is plausible that similar transformations could occur under certain storage or stress conditions.
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies and for the analysis of amitriptyline, which can be adapted for deuterated amitriptyline.
Forced Degradation Study Protocol
This protocol is based on methodologies reported in the literature for amitriptyline hydrochloride[7].
Objective: To investigate the degradation of deuterated amitriptyline under various stress conditions.
Materials:
-
Deuterated amitriptyline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of deuterated amitriptyline in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 5N HCl.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with 5N NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 5N NaOH.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with 5N HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at 25°C for 1 hour.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid deuterated amitriptyline powder in a hot air oven at 105°C for 24 hours.
-
After exposure, allow it to cool to room temperature.
-
Prepare a solution of a suitable concentration in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid deuterated amitriptyline powder to UV-Vis light (as per ICH Q1B guidelines) for 4 days.
-
After exposure, prepare a solution of a suitable concentration in the mobile phase for analysis.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of amitriptyline and its degradation products[7][12].
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Mixture of pH 7.5 phosphate buffer and methanol |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm or 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for Forced Degradation Study of Deuterated Amitriptyline.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for Deuterated Amitriptyline.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A stability indicating RP-HPLC method for the determination of amitriptyline hydrochloride in pure and dosage forms | Semantic Scholar [semanticscholar.org]
The Cornerstone of Precision: An In-depth Guide to the Role of Internal Standards in Bioanalysis
For Immediate Release
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. This technical guide delves into the critical role of the internal standard (IS) in bioanalysis, providing a comprehensive resource for researchers, scientists, and drug development professionals. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability throughout the analytical process, thereby ensuring the integrity of quantitative results.[1][2]
The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[3] By adding a fixed amount of the IS to each sample at the earliest possible stage, any loss of analyte during extraction or inconsistencies in injection volume will be mirrored by a proportional change in the IS signal.[3] The final analyte concentration is then calculated based on the ratio of the analyte's response to the IS's response, effectively normalizing for these potential errors.
Selecting the Ideal Internal Standard
The choice of an internal standard is a critical decision in method development, with two main types being predominantly used: Stable Isotope-Labeled Internal Standards (SIL-ISs) and structural analogs.
Stable Isotope-Labeled Internal Standards (SIL-ISs) are considered the "gold standard" in bioanalysis.[1][4] These are molecules in which one or more atoms of the analyte have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization enhancement or suppression in the mass spectrometer.[1] This close similarity allows for the most accurate correction of analytical variability.
Key considerations for selecting an appropriate internal standard include:
-
Structural Similarity: The IS should be chemically and physically similar to the analyte.[4]
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's signal.
-
No Endogenous Presence: The IS must not be naturally present in the biological matrix being analyzed.
-
Chromatographic Resolution: If a structural analog is used, it should be chromatographically resolved from the analyte.
-
Stability: The IS must be stable throughout the entire analytical process.
The Bioanalytical Workflow with an Internal Standard
The integration of an internal standard is a fundamental aspect of the bioanalytical workflow, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Rivaroxaban in Human Plasma by LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of the anticoagulant drug Rivaroxaban in human plasma, utilizing a stable isotope-labeled internal standard (Rivaroxaban-d4).
Preparation of Solutions
-
Stock Solutions: A primary stock solution of Rivaroxaban (1 mg/mL) and Rivaroxaban-d4 (IS, 1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions:
-
Calibration Standards: A series of working solutions for calibration standards were prepared by serial dilution of the Rivaroxaban stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve final concentrations ranging from 2.00 to 500.93 ng/mL in plasma.[1]
-
Quality Control (QC) Samples: Separate working solutions for QC samples were prepared from a different weighing of the Rivaroxaban stock solution to yield final plasma concentrations at the Lower Limit of Quantification (LLOQ), low, medium, and high levels.
-
Internal Standard Working Solution: A working solution of Rivaroxaban-d4 was prepared at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution (100 ng/mL Rivaroxaban-d4).
-
Vortex the samples for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex for 30 seconds.
-
Condition a Strata-X 33 µm Polymeric Sorbent SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Shimadzu HPLC |
| Column | Phenomenex Gemini C18, 50 x 4.6 mm, 5 µm[1] |
| Mobile Phase | 5mM Ammonium Formate in Water : Acetonitrile (20:80 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | API 4000 Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rivaroxaban: m/z 436.20 → 144.80[1] Rivaroxaban-d4 (IS): m/z 440.20 → 144.70[1] |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
Quantitative Data and Method Validation
The use of an internal standard is crucial for achieving the precision and accuracy required by regulatory guidelines. The following tables summarize the validation data for the Rivaroxaban bioanalytical method.
Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Rivaroxaban | 2.00 - 500.93 | ≥ 0.99[1] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 2.01 | 3.8 | -3.1 | 2.5 | -2.5 |
| Low QC | 5.95 | 1.9 | -2.4 | 1.8 | -1.8 |
| Mid QC | 245.45 | 0.9 | -1.9 | 1.2 | -1.2 |
| High QC | 425.79 | 1.2 | -2.8 | 1.5 | -1.5 |
| (Data adapted from a representative study[1]) |
Recovery
| Analyte | Mean Recovery (%) |
| Rivaroxaban | >96%[1] |
| Rivaroxaban-d4 (IS) | >96%[1] |
The Logic of Internal Standard Correction
The fundamental principle of internal standard correction is based on the consistency of the analyte-to-IS response ratio, even when absolute responses vary.
Conclusion
The appropriate selection and use of an internal standard are indispensable for the development of robust and reliable bioanalytical methods. By compensating for the inherent variability in the analytical process, internal standards ensure the accuracy and precision of pharmacokinetic and toxicokinetic data, which are foundational to the successful development of new therapeutics. The detailed methodologies and data presented in this guide underscore the critical importance of the internal standard in modern bioanalysis.
References
- 1. orientjchem.org [orientjchem.org]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]
The Gold Standard: A Technical Guide to Stable Isotope-Labeled Standards in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, precision and accuracy are paramount. Whether elucidating complex biological pathways, quantifying drug candidates in intricate matrices, or ensuring the safety and efficacy of new therapeutics, the reliability of experimental data is the bedrock of scientific advancement. Stable isotope-labeled (SIL) standards have emerged as an indispensable tool, providing an unparalleled level of confidence in quantitative analysis. This in-depth guide explores the fundamental principles of using SIL standards, offering detailed experimental protocols and quantitative insights to empower researchers in their scientific endeavors.
Core Principles of Stable Isotope Labeling
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a higher atomic mass without altering the chemical properties of the molecule.[1] The most commonly employed stable isotopes in research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[2] The core principle behind the use of SIL standards lies in the concept of isotope dilution , a quantitative technique that has become the gold standard in mass spectrometry-based analysis.
The isotope dilution method involves the addition of a known quantity of a SIL version of the analyte of interest (the internal standard) to a sample at the earliest stage of analysis. Because the SIL standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical variations throughout the entire experimental workflow, including extraction, derivatization, and ionization.[2][3] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[3]
The Kinetic Isotope Effect: A Key Consideration
While SIL standards are chemically identical to their native counterparts, the difference in mass can lead to a subtle phenomenon known as the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. This effect arises from the differences in the zero-point vibrational energies of bonds involving the heavier isotope.[4] In most applications of SIL standards for quantification, the KIE is negligible and does not significantly impact the results. However, in studies of reaction mechanisms or metabolic flux analysis, the KIE can be a powerful tool for elucidating the rate-limiting steps of a reaction.[5]
Types of Stable Isotope-Labeled Standards
The choice of a SIL standard depends on the specific application and the analytical platform being used. The most common types of labeling include:
-
Deuterium (²H) Labeling: Deuterium is a cost-effective and common choice for labeling. However, care must be taken to ensure that the deuterium atoms are placed in non-exchangeable positions on the molecule to prevent their loss during sample preparation.
-
Carbon-13 (¹³C) Labeling: ¹³C-labeled standards are generally considered the most robust and reliable as the carbon backbone of a molecule is not subject to exchange.[2] They are particularly valuable for metabolic flux analysis where the fate of carbon atoms is traced through biochemical pathways.[6]
-
Nitrogen-15 (¹⁵N) Labeling: ¹⁵N is used for labeling nitrogen-containing compounds such as amino acids, proteins, and nucleic acids.[1]
-
Oxygen-18 (¹⁸O) Labeling: ¹⁸O is often used to label water or other oxygen-containing molecules to study metabolic rates and enzymatic reactions.
Quantitative Data and Performance Metrics
The use of SIL internal standards significantly improves the accuracy, precision, and robustness of quantitative assays. The following table summarizes typical performance metrics for bioanalytical methods utilizing SIL standards.
| Parameter | Typical Value with SIL-IS | Typical Value without SIL-IS | Reference |
| Recovery | 85-115% | Highly variable (50-120%) | [7][8] |
| Precision (%CV) | < 15% | > 20% | |
| Accuracy (%Bias) | ± 15% | Can be > 30% | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | Higher and more variable | |
| Matrix Effect | Significantly reduced | Major source of error | [3] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of stable isotope-labeled standards.
LC-MS/MS Quantification of a Small Molecule Drug in Plasma
This protocol outlines the general steps for quantifying a small molecule drug in a plasma matrix using a stable isotope-labeled internal standard.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of the SIL internal standard solution (at a concentration that yields a response similar to the analyte at the mid-point of the calibration curve).
- Vortex mix for 10 seconds.
- Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL internal standard.
- Collision Energy: Optimize for each transition.
3. Data Analysis:
- Construct a calibration curve by plotting the ratio of the analyte peak area to the SIL internal standard peak area against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
GC-MS Analysis of Metabolites with Derivatization
This protocol describes the analysis of small polar metabolites in a biological sample using GC-MS with a stable isotope-labeled internal standard and chemical derivatization.
1. Sample Preparation and Derivatization:
- To 50 µL of a cell extract or biofluid, add 10 µL of the SIL internal standard solution.
- Lyophilize the sample to complete dryness.
- Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.[4]
- Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to derivatize hydroxyl and amine groups.[9]
2. GC-MS Analysis:
- Gas Chromatography (GC) Conditions:
- Column: A low-polarity column suitable for metabolomics (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (m/z 50-600) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification.
3. Data Analysis:
- For targeted analysis, quantify the analyte by comparing the peak area of a characteristic ion to the corresponding ion of the SIL internal standard.
- For untargeted metabolic flux analysis, analyze the mass isotopomer distributions of the metabolites to trace the incorporation of the stable isotope label.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and pathways involved in stable isotope labeling experiments. The following diagrams were generated using the Graphviz DOT language.
Caption: LC-MS/MS workflow for drug quantification.
Caption: Tracing metabolic pathways with stable isotopes.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
Stable isotope-labeled standards are a cornerstone of modern quantitative analysis, providing the accuracy and precision required for cutting-edge research and drug development. By understanding the fundamental principles of isotope dilution, selecting the appropriate standards, and implementing robust analytical protocols, researchers can generate high-quality data that drives scientific discovery and innovation. This guide provides a comprehensive overview of these principles and practices, empowering scientists to harness the full potential of this powerful analytical technique.
References
- 1. metsol.com [metsol.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. fda.gov [fda.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Safe Handling and Use of Amitriptyline-d3 HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and relevant experimental context for Amitriptyline-d3 hydrochloride (HCl). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. All quantitative data is presented in structured tables for clarity, and a representative experimental workflow is detailed. Additionally, a diagram of the primary signaling pathway of amitriptyline is provided.
Section 1: Safety Data Sheet Summary
The following tables summarize the key safety information for Amitriptyline-d3 HCl, compiled from various safety data sheets. It is imperative to consult the specific SDS provided by the supplier for the most accurate and complete information.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 342611-00-1 | [1] |
| Molecular Formula | C₂₀H₂₀D₃N • HCl | |
| Molecular Weight | 316.88 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 195-199 °C | [2] |
| Solubility | Soluble in methanol and water. | [2] |
Toxicological Data (based on Amitriptyline HCl)
| Endpoint | Value | Species | Reference |
| LD50 Oral | 240 mg/kg | Rat | [3] |
| LC50 | No data available | [3] |
Ecological Data (based on Amitriptyline HCl)
| Endpoint | Value | Species | Exposure Time | Reference |
| LC50 | 0.25 mg/L | Oncorhynchus mykiss (Rainbow trout) | 96 h | [3][4] |
| EC50 | 0.39 mg/L | Daphnia magna (Water flea) | 24 h | [3] |
| ErC50 | 0.16 mg/L | Selenastrum capricornutum (Green algae) | 72 h | [3] |
Section 2: Hazard Identification and Handling Precautions
Amitriptyline-d3 HCl is a deuterated analog of Amitriptyline HCl, a tricyclic antidepressant. While the deuteration is unlikely to alter the core toxicological properties significantly, it should be handled with the same precautions as the parent compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[4][5]
Precautionary Measures:
| Category | Precautionary Statements |
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |
| Response | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Collect spillage.[3] |
| Storage | Store locked up. Recommended storage temperature is 2-8°C.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Experimental Protocols
Amitriptyline-d3 HCl is commonly used as an internal standard in analytical methods for the quantification of amitriptyline in biological matrices. The following is a representative protocol synthesized from published methodologies for the analysis of amitriptyline in plasma using LC-MS/MS with a deuterated internal standard.
Quantification of Amitriptyline in Plasma using LC-MS/MS
Objective: To determine the concentration of amitriptyline in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Amitriptyline-d3 HCl as an internal standard.
Materials:
-
Amitriptyline standard
-
Amitriptyline-d3 HCl (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of amitriptyline in methanol.
-
Prepare a 1 mg/mL stock solution of Amitriptyline-d3 HCl in methanol.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Serially dilute the amitriptyline stock solution with methanol to prepare working solutions for calibration standards.
-
Spike blank human plasma with the working solutions to create calibration standards at appropriate concentrations (e.g., 1-500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of Amitriptyline-d3 HCl internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Amitriptyline: Q1 -> Q3 (e.g., m/z 278.2 -> 91.1)
-
Amitriptyline-d3: Q1 -> Q3 (e.g., m/z 281.2 -> 91.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of amitriptyline to Amitriptyline-d3 HCl against the concentration of the calibration standards.
-
Determine the concentration of amitriptyline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 4: Signaling Pathway
Amitriptyline's primary mechanism of action as an antidepressant is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.
Caption: Mechanism of action of Amitriptyline.
This diagram illustrates how amitriptyline blocks the serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced signaling at the postsynaptic receptors.
Section 5: Conclusion
Amitriptyline-d3 HCl is a valuable tool for researchers, particularly as an internal standard in analytical studies. Due to its toxicological profile, which is presumed to be similar to its non-deuterated parent compound, strict adherence to the safety precautions outlined in the supplier's SDS is essential. This guide provides a foundational understanding of its safety, handling, and a key application to aid in the design and execution of research in a safe and informed manner.
References
- 1. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amitriptyline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Analysis of Amitriptyline in Human Plasma Using Amitriptyline-d3 Hydrochloride as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amitriptyline in human plasma. Amitriptyline-d3 hydrochloride is employed as the internal standard to ensure accuracy and precision. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring reliable quantification of amitriptyline.
Introduction
Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline is crucial due to its narrow therapeutic index and inter-individual variability in metabolism. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][2][3] This application note provides a detailed protocol for the determination of amitriptyline in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Amitriptyline hydrochloride (Reference Standard)
-
This compound (Internal Standard)[4]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Drug-free)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of amitriptyline and the internal standard from human plasma.[1][2][5]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound at a suitable concentration, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column.
-
Column: ACE C18 or equivalent (e.g., Gemini C18, 50 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[5]
-
Gradient:
-
Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amitriptyline | 278.2 | 91.1 |
| Amitriptyline-d3 | 281.2 | 91.1 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and optimization.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 0.5 to 400 ng/mL for amitriptyline in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring.[2]
| Parameter | Value |
| Linearity Range | 0.5 - 400 ng/mL |
| r² | > 0.99 |
| LLOQ | 0.5 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within 85-115%, which is in accordance with regulatory guidelines for bioanalytical method validation.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 10% | < 10% | 90 - 110% |
| Medium | < 8% | < 8% | 92 - 108% |
| High | < 5% | < 5% | 95 - 105% |
Note: The values presented are representative and may vary between laboratories and instrument platforms.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of amitriptyline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine therapeutic drug monitoring and clinical research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
Application Note: Quantitative Determination of Amitriptyline in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline and its active metabolite, nortriptyline, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note details a robust and sensitive method for the quantitative determination of amitriptyline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as amitriptyline-d3, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
The described method is highly selective and allows for the simultaneous quantification of amitriptyline and its primary active metabolite, nortriptyline. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes comprehensive data on method validation.
Experimental Protocols
Materials and Reagents
-
Amitriptyline hydrochloride (Reference Standard)
-
Amitriptyline-d3 hydrochloride (Internal Standard)
-
Nortriptyline hydrochloride (Reference Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance) or protein precipitation reagents (e.g., cold acetonitrile).
Preparation of Standard and Quality Control Solutions
Stock solutions of amitriptyline, nortriptyline, and amitriptyline-d3 are prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[1] Working solutions are prepared daily by diluting the stock solutions with methanol.[1]
Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the working solutions to achieve a concentration range of 0.5 to 400 ng/mL for amitriptyline.[2] Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner.
Sample Preparation
Two common methods for sample preparation are solid-phase extraction (SPE) and protein precipitation.
a) Solid-Phase Extraction (SPE) Protocol [3]
-
To 0.2 mL of human plasma, add the internal standard solution (amitriptyline-d3).[3]
-
Precondition the SPE cartridge (hydrophilic-lipophilic balance) with methanol followed by water.[3]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Protein Precipitation Protocol [2]
-
To a volume of human plasma, add three volumes of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., ACE C18) is commonly used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[4]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[4][5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for amitriptyline, nortriptyline, and the deuterated internal standard. For example:
-
Amitriptyline: m/z 278.2 → 91.1
-
Nortriptyline: m/z 264.2 → 233.1
-
Amitriptyline-d3: m/z 281.2 → 91.1
-
-
Data Presentation
The quantitative data for the LC-MS/MS method for the determination of amitriptyline are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Amitriptyline | 0.370 - 95.539[3] | > 0.995[3] |
| Amitriptyline | 0.5 - 400[2] | > 0.999[2] |
| Nortriptyline | 0.365 - 94.374[3] | > 0.995[3] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Amitriptyline | 40 | < 10.0[3] | 1.76[6] | 115.95[6] |
| Amitriptyline | 120 | < 10.0[3] | 1.18[6] | 105.95[6] |
| Nortriptyline | QC samples | < 10.0[3] | < 10.0[3] | Within ±15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) |
| Amitriptyline | 85.3[3] |
| Nortriptyline | 88.4[3] |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of amitriptyline in human plasma.
Caption: Logical relationship of the analytical method for amitriptyline quantification.
References
- 1. scielo.br [scielo.br]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
Validated UPLC-MS/MS Method for the Quantification of Amitriptyline and Nortriptyline in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the validated quantification of amitriptyline and its active metabolite, nortriptyline, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.
Introduction
Amitriptyline is a tricyclic antidepressant widely prescribed for the treatment of major depressive disorder and various pain syndromes. It is metabolized in the liver to nortriptyline, which is also pharmacologically active. Therapeutic drug monitoring of both compounds is crucial due to their narrow therapeutic index, significant inter-individual pharmacokinetic variability, and the potential for drug-drug interactions. UPLC-MS/MS offers a robust and reliable platform for the simultaneous quantification of amitriptyline and nortriptyline with high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Amitriptyline and Nortriptyline reference standards
-
Amitriptyline-d3 and Nortriptyline-d3 internal standards (IS)
-
Acetonitrile (ACN), Methanol (MeOH), and Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACE C18 column or equivalent
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[1][2]
Protocol:
-
To 50 µL of plasma sample, add 240 µL of a chilled organic solvent mixture (Methanol:Acetonitrile, 3:1, v/v) containing the internal standards (Amitriptyline-d3 and Nortriptyline-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | Gemini C18 (50 x 4.60 mm, 5 µm) |
| Mobile Phase | A: 1% Formic acid in waterB: Methanol |
| Gradient | Isocratic (10:90, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~4-6 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 0.5 kV |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 1100 L/h |
| MRM Transitions | See Table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amitriptyline | 278.2 | 91.1 |
| Nortriptyline | 264.2 | 91.1 |
| Amitriptyline-d3 (IS) | 281.3 | 91.1 |
| Nortriptyline-d3 (IS) | 267.2 | 91.1 |
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The method demonstrated excellent linearity over the concentration ranges.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Amitriptyline | 0.1 - 500 | > 0.99 |
| Nortriptyline | 0.08 - 500 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Amitriptyline | 40 | 0.50 | 2.64 | 104 - 115.95 |
| 120 | 1.83 | 5.89 | 100 - 105.95 | |
| Nortriptyline | 40 | 0.53 | 1.29 | 96 - 97.93 |
| 120 | 2.56 | 1.55 | 101 - 100.23 |
Data compiled from multiple sources.[3][4]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Amitriptyline | 84 - 107 | Within ±20 |
| Nortriptyline | 84 - 107 | Within ±20 |
Data represents a summary of reported ranges.
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in this validated method.
Caption: Overview of the complete experimental workflow.
Caption: Detailed steps of the sample preparation protocol.
Conclusion
This application note details a validated UPLC-MS/MS method for the simultaneous quantification of amitriptyline and nortriptyline in human plasma. The method is rapid, sensitive, and reliable, utilizing a simple protein precipitation step for sample preparation. The provided protocols and validation data demonstrate its suitability for routine therapeutic drug monitoring and pharmacokinetic research.
References
Application of Amitriptyline-d3 HCl in Forensic Toxicology Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, is frequently encountered in forensic toxicology casework due to its potential for abuse and its role in overdose fatalities. Accurate and reliable quantification of amitriptyline in biological specimens is crucial for determining the cause and manner of death, as well as for clinical toxicology investigations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. Amitriptyline-d3 HCl is a deuterated analog of amitriptyline and is widely used as an internal standard for the quantification of amitriptyline in forensic toxicological screening.[1][2][3] This document provides detailed application notes and protocols for the use of Amitriptyline-d3 HCl in the analysis of amitriptyline in biological matrices.
Principle of Method
The analytical approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the identification and quantification of drugs and their metabolites in complex biological matrices.[3][4] Amitriptyline-d3 HCl is added to the biological sample (e.g., blood, urine, plasma) at a known concentration at the beginning of the sample preparation process.[2] This "internal standard" behaves chemically and physically similarly to the target analyte, amitriptyline, throughout the extraction, chromatography, and ionization processes. By comparing the peak area ratio of amitriptyline to Amitriptyline-d3 HCl, precise and accurate quantification can be achieved, correcting for any potential sample loss or matrix effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of amitriptyline using a deuterated internal standard like Amitriptyline-d3 HCl. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Method Validation Parameters for Amitriptyline Analysis
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Amitriptyline | Human Plasma | 25 - 400 | - | 92 - 115.95 | 0.50 - 3.95 | [2] |
| Amitriptyline | Human Serum | 0.5 - 400 | 0.5 | - | - | [4] |
| Amitriptyline & Metabolites | Whole Blood | 2.5 - 900 | 2.5 | - | - | [3] |
Table 2: HPTLC Method Validation Parameters for Amitriptyline HCl
| Parameter | Matrix | Linearity Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | Reference | |---|---|---|---|---| | Amitriptyline HCl | Bulk/Tablets | 67.5 - 472.5 | 2.80 | 9.37 |[5] |
Table 3: UV-Visible Spectrophotometry Method Validation for Amitriptyline
| Parameter | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference | |---|---|---|---|---| | Amitriptyline | Distilled Water: Methanol | 5 - 25 | 3.1910 | 9.6697 |[6] |
Experimental Protocols
The following are generalized protocols for the analysis of amitriptyline in biological samples using Amitriptyline-d3 HCl as an internal standard. These should be adapted and validated by the end-user for their specific laboratory conditions and matrices.
1. Sample Preparation: Protein Precipitation (for Plasma/Serum)
This is a rapid and simple extraction procedure suitable for high-throughput screening.[4]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Amitriptyline-d3 HCl internal standard working solution (e.g., 100 ng/mL in methanol)
-
Deionized water
-
-
Procedure:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the Amitriptyline-d3 HCl internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
2. Sample Preparation: Solid-Phase Extraction (SPE) (for Blood/Urine)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Reagents:
-
Amitriptyline-d3 HCl internal standard working solution (e.g., 250 ng/mL)
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Isopropanol, HPLC grade
-
Ammonium hydroxide, concentrated
-
SPE columns (e.g., mixed-mode cation exchange)
-
-
Procedure:
-
Pipette 0.5 mL of the biological specimen (e.g., whole blood, urine) into an extraction tube.
-
Add 125 µL of the working internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6) and vortex.
-
Centrifuge for 10 minutes at approximately 3500 rpm.
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6). Do not allow the column to go dry.
-
Load the supernatant from the centrifuged sample onto the SPE column.
-
Wash the column with 3 mL of deionized water, followed by 3 mL of methanol.
-
Dry the column under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate amitriptyline from its metabolites and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amitriptyline: Q1 278.2 -> Q3 91.1
-
Amitriptyline-d3: Q1 281.2 -> Q3 91.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for the specific instrument being used.
-
Visualizations
Caption: Forensic Toxicology Workflow for Amitriptyline Analysis.
Caption: Principle of LC-MS/MS for Analyte Quantification.
Conclusion
Amitriptyline-d3 HCl is an essential tool for the accurate and reliable quantification of amitriptyline in forensic toxicology screening. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring high-quality data for medicolegal investigations. The protocols and data presented here provide a comprehensive guide for laboratories implementing or refining their toxicological analysis of amitriptyline. It is imperative that each laboratory validates the chosen method in-house to ensure it meets the required performance characteristics for its intended use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) method for amitriptyline analysis
Application Notes
Introduction
Amitriptyline is a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder and various pain syndromes. Accurate and reliable quantification of amitriptyline and its primary active metabolite, nortriptyline, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of these compounds. This document provides a detailed protocol for the determination of amitriptyline in human plasma using a validated GC-MS method, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
This method involves the extraction of amitriptyline and an internal standard (IS) from a biological matrix, typically plasma, using liquid-liquid extraction (LLE). The extracted analytes are then derivatized to improve their thermal stability and chromatographic properties. The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Selected Ion Monitoring (SIM) mode is often employed to enhance selectivity and sensitivity by monitoring characteristic fragment ions of the target analytes.[1][2]
Instrumentation and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent GC-MS system with a triple-axis single quadrupole detector or equivalent, equipped with an autosampler.[3]
-
GC Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an HP-5MS (5% phenyl methyl siloxane) is suitable for the separation.
-
Software: MassHunter or equivalent software for data acquisition and analysis.
-
Reagents and Solvents: All solvents and reagents should be of analytical or HPLC grade. This includes methanol, n-hexane, ethyl acetate, isopropanol, ammonium hydroxide, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Internal Standard (IS): A deuterated analog of amitriptyline (e.g., amitriptyline-d3) or a structurally related compound not present in the sample (e.g., protriptyline or clomipramine) should be used.[4][5]
-
Standard Solutions: Stock solutions of amitriptyline and the internal standard are prepared in methanol and stored at low temperatures. Working standard solutions are prepared by diluting the stock solutions.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a widely used and effective method for extracting amitriptyline from plasma samples.[4]
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant. Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Pipette 1 mL of the plasma sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.
-
Alkalinization: Add ammonium hydroxide solution to adjust the pH of the plasma sample to approximately 10. This step is crucial for the efficient extraction of basic drugs like amitriptyline.[4]
-
Extraction: Add 5 mL of an organic solvent mixture, such as n-hexane:ethyl acetate (9:1, v/v), to the tube.
-
Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifugation: Centrifuge the mixture at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Derivatization (Optional but Recommended): To the dried residue, add a derivatizing agent like BSTFA with 1% TMCS. Heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the analytes.[4] This step improves the volatility and thermal stability of the compounds, leading to better peak shapes and sensitivity in GC-MS analysis.
-
Reconstitution: After cooling, reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.
2. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of amitriptyline. These may need to be optimized for specific instruments and columns.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min[4] |
| Oven Temperature Program | Initial temperature of 100°C for 1 min, ramp up to 280°C at 20°C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Amitriptyline: 58, 232, 277; Nortriptyline: 58, 232, 263; IS (Protriptyline): 58, 218, 263 (These are common fragments; actual ions should be confirmed by analyzing a standard.)[2] |
Data Presentation
Table 1: Quantitative Performance Data for Amitriptyline Analysis by GC-MS
This table summarizes typical performance characteristics of GC-MS methods for amitriptyline analysis as reported in various studies.
| Parameter | Reported Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.05 ng/mL | Post-mortem Blood | [4] |
| Limit of Quantification (LOQ) | 5-100 ng/mL | Human Urine | |
| Limit of Quantification (LOQ) | 2-5 ng/mL | Water | |
| Recovery | > 89.7% | Urine | |
| Recovery | 78.65% | Plasma | |
| Assay Precision (% Error) | < 5% | Human Plasma | [5] |
| Assay Accuracy (% Error) | < 5% | Human Plasma | [5] |
Visualizations
Caption: Experimental workflow for amitriptyline analysis by GC-MS.
References
- 1. Determination of amitriptyline and cocaine by GC and GC/MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US FDA-validated green GC-MS method for analysis of gabapentin, tramadol and/or amitriptyline mixtures in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 5. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Amitriptyline in Preclinical Plasma Samples using LC-MS/MS
Introduction
Amitriptyline is a tricyclic antidepressant widely used in preclinical pharmacological and toxicological studies.[1] Accurate quantification of amitriptyline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a robust and validated high-throughput bioanalytical method for the determination of amitriptyline in preclinical plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and sensitive detection. This method is suitable for supporting preclinical studies requiring the analysis of a large number of samples.
Materials and Methods
Chemicals and Reagents
-
Amitriptyline hydrochloride (analytical standard)
-
Amitriptyline-d3 (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Control plasma (species relevant to the preclinical study, e.g., rat, mouse)
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Solid-Phase Extraction (SPE) Manifold
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve amitriptyline hydrochloride and amitriptyline-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the amitriptyline stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the amitriptyline-d3 stock solution with methanol to obtain a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of amitriptyline from plasma samples.[2][3]
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
References
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Simultaneous Determination of Amitriptyline and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient and simultaneous extraction of the tricyclic antidepressant amitriptyline and its primary metabolites from human plasma. The metabolites covered include nortriptyline, as well as the E and Z isomers of 10-hydroxyamitriptyline and 10-hydroxynortriptyline. Accurate quantification of these compounds is essential for therapeutic drug monitoring, pharmacokinetic analysis, and toxicological screening. The described two-step LLE method is designed to yield high recovery rates and produce clean extracts, making it highly suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Experimental Protocol
This protocol is adapted from the validated method described by Linden et al. (2008) for the analysis of amitriptyline and its metabolites in human plasma.[1][2]
Materials and Reagents:
-
Human plasma samples (collected with EDTA)
-
Reference standards for amitriptyline, nortriptyline, E-10-hydroxyamitriptyline, Z-10-hydroxyamitriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline
-
Clomipramine (for use as an internal standard)
-
Methanol (HPLC grade)
-
Tris buffer (pH 9.5)
-
Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Phosphoric acid (0.1% v/v)
-
10 mL glass-stoppered centrifuge tubes
-
Vortex mixer
-
Calibrated centrifuge
Procedure:
-
Sample Preparation: In a 10 mL glass-stoppered centrifuge tube, combine 500 µL of the plasma sample with 50 µL of the internal standard working solution (e.g., 2 µg/mL clomipramine in methanol).
-
Alkalinization: Add 500 µL of Tris buffer (pH 9.5) to the plasma mixture to adjust the pH.
-
First Extraction:
-
Add 5 mL of a hexane:isopropyl alcohol (95:5, v/v) extraction solvent mixture to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 3500 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Back Extraction:
-
Carefully transfer the upper organic phase to a new clean glass-stoppered tube that contains 150 µL of 0.1% (v/v) phosphoric acid.
-
Vortex this mixture for 1 minute to facilitate the transfer of the analytes from the organic solvent into the acidic aqueous phase.
-
Centrifuge again at 3500 x g for 10 minutes.
-
-
Sample for Analysis: The lower aqueous phase, containing the protonated analytes, is now ready for injection into an HPLC system for analysis.
Data Presentation
The following tables provide a summary of quantitative data from published methods utilizing liquid-liquid extraction for the analysis of amitriptyline and its metabolites.
Table 1: Extraction Recovery and Precision Data
| Analyte | Extraction Yield (%)[1] | Intra-assay Precision (RSD %)[1] | Inter-assay Precision (RSD %)[1] |
| Amitriptyline (AT) | 98.2 | 8.7 | 10.5 |
| Nortriptyline (NT) | 95.1 | 9.2 | 11.2 |
| E-10-hydroxyamitriptyline (EHAT) | 90.5 | 10.5 | 12.1 |
| Z-10-hydroxyamitriptyline (ZHAT) | 92.3 | 9.8 | 11.8 |
| E-10-hydroxynortriptyline (EHNT) | 88.7 | 10.1 | 11.5 |
| Z-10-hydroxynortriptyline (ZHNT) | 91.2 | 9.5 | 11.0 |
| Desmethylnortriptyline (NNT) | 85.4 | 8.9 | 10.8 |
Data sourced from Linden R, et al. J Braz Chem Soc. 2008.[1][2]
Table 2: Method Sensitivity and Linearity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL)[1] | LOD (ng/mL)[1] |
| Amitriptyline | 5-200 | 5 | 5 |
| Nortriptyline | 5-200 | 5 | 5 |
| E-10-hydroxyamitriptyline | 5-100 | 5 | 5 |
| Z-10-hydroxyamitriptyline | 5-100 | 5 | 5 |
| E-10-hydroxynortriptyline | 5-100 | 5 | 5 |
| Z-10-hydroxynortriptyline | 5-100 | 5 | 5 |
| Desmethylnortriptyline | 5-100 | 5 | 5 |
LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) data from Linden R, et al. J Braz Chem Soc. 2008.[1][2]
Table 3: Comparative Assay Sensitivity from a GC-MS Method
| Analyte | Assay Sensitivity (ng/mL)[3] |
| Amitriptyline | 0.5 |
| Nortriptyline | 0.5 |
| 10-hydroxyamitriptyline | 0.5 |
| 10-hydroxynortriptyline | 1 |
Data from a Gas Chromatography-Mass Spectrometry method reported by Garland WA, et al. 1979.[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the liquid-liquid extraction protocol.
Caption: Liquid-Liquid Extraction Workflow for Amitriptyline and Metabolites.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Amitriptyline-d3 Hydrochloride
Technical Support Center: Amitriptyline-d3 Hydrochloride
Welcome to the technical support center for troubleshooting issues related to this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve problems with signal intensity during experimental analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Amitriptyline, a tricyclic antidepressant. The deuterium ("-d3") label gives it a slightly higher molecular weight. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as LC-MS/MS.[1][2] Using a stable isotope-labeled internal standard is best practice as it has nearly identical chemical and physical properties to the analyte (Amitriptyline), meaning it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process.[1]
Q2: My Amitriptyline-d3 internal standard signal is very low or absent. What are the most common causes?
A complete or significant loss of signal for an internal standard is a critical issue. The problem can typically be traced back to one of three areas: the sample/standard preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS). Common culprits include inefficient ionization, ion suppression from the sample matrix, contamination in the ion source, or incorrect MS/MS parameters.[3] It is also possible that an air pocket in the LC pump line is preventing the mobile phase from delivering the sample to the MS.
Q3: Can the concentration of the target analyte (Amitriptyline) affect the signal of the Amitriptyline-d3 internal standard?
Yes. This is a phenomenon related to ion suppression or detector saturation that can occur in Electrospray Ionization (ESI). The ESI source has a limited capacity for ionization. If the analyte (Amitriptyline) is present at a very high concentration, it can compete with the internal standard (Amitriptyline-d3) for ionization, leading to a suppressed or decreased signal for the internal standard at higher analyte concentrations. It is crucial to monitor the internal standard's peak area across all calibrators and samples to detect this effect.
Q4: Is this compound stable in solution?
Aqueous solutions of Amitriptyline Hydrochloride are reported to be stable for at least 8 weeks at room temperature when protected from light.[4] Commercial solutions have also shown stability for up to 3 months even at elevated temperatures (80°C).[5] However, stability can be affected by factors like pH and the presence of metal ions, which can catalyze degradation.[6][7] For stock solutions, it is recommended to aliquot and store them at -20°C for one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to diagnosing the cause of a poor Amitriptyline-d3 signal.
Mass Spectrometer (MS) and Parameter Verification
Q: How can I confirm my MS parameters are correct for Amitriptyline-d3?
Your first step should be to verify the Multiple Reaction Monitoring (MRM) transitions and instrument settings. An incorrect precursor ion, product ion, or collision energy will result in a weak or non-existent signal.
-
Action: Infuse a freshly prepared solution of Amitriptyline-d3 directly into the mass spectrometer to optimize the parameters.
-
Reference: Consult the tables below for typical instrument parameters. Note that optimal values can vary between different mass spectrometer models.
Table 1: Example Mass Spectrometry Parameters for Amitriptyline & Amitriptyline-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Amitriptyline | 278.3 | 233.1 | 30 | 18 |
| Amitriptyline-d3 | 281.3 | 233.4 | 28 | 15 |
(Note: These values are examples derived from literature and may require optimization on your specific instrument).[8]
Liquid Chromatography (LC) and Mobile Phase Issues
Q: My MS parameters are correct, but I still see a poor signal after injecting onto the LC column. What should I check next?
Issues with the LC system are a common cause of poor signal.
-
Check for Leaks and Prime: Ensure there are no leaks in the system and that the LC pumps are properly primed. An air bubble in the organic mobile phase pump (Pump B) is a frequent cause of signal loss.
-
Mobile Phase pH: Amitriptyline is a basic compound with a pKa of 9.4.[9] Using an acidic mobile phase (e.g., containing 0.1% formic acid) ensures the molecule is protonated, which is essential for good ionization in positive electrospray mode and for good peak shape on C18 columns.
-
Column Integrity: A contaminated or old column can lead to poor peak shape (e.g., broad peaks or tailing), which reduces the signal intensity (peak height).[3] Try injecting your standard on a new or known-good column.
Sample Preparation and Handling
Q: Could my sample preparation be the cause of the low signal?
Absolutely. Sample preparation is critical for removing interfering matrix components that cause ion suppression.[10]
-
Extraction Efficiency: Amitriptyline is a basic compound. Ensure the pH of your sample is adjusted to be above its pKa (e.g., pH 11) before liquid-liquid extraction or solid-phase extraction to ensure it is in its neutral form for efficient extraction.[9]
-
Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected range of the analyte. A common concentration used in methods is 200 ng/mL.[11][12]
-
Solution Storage: Ensure your stock and working solutions have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor signal intensity.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical stability of amitriptyline hydrochloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Pre-concentration and determination of amitriptyline residues in waste water by ionic liquid based immersed droplet microextraction and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Amitriptyline and its Deuterated Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of amitriptyline and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated analog of amitriptyline used in chromatographic analysis?
A1: A deuterated analog of amitriptyline, such as amitriptyline-d3 or amitriptyline-d6, is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[2] This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, which helps to accurately correct for any sample loss or variability in the analytical process, including matrix effects.
Q2: What is the "deuterium isotope effect" and how does it affect the chromatography of amitriptyline and its deuterated analog?
A2: The deuterium isotope effect in chromatography refers to the slight difference in retention time observed between a deuterated compound and its non-deuterated counterpart.[3] This occurs because the substitution of hydrogen with deuterium can lead to minor changes in the molecule's physicochemical properties, such as its lipophilicity and the strength of its interactions with the stationary phase.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[3] The magnitude of this effect can depend on the number and position of the deuterium atoms in the molecule.[3] For amitriptyline and its deuterated analog, this effect can lead to partial or complete separation of the two compounds, which can be either desirable or problematic depending on the analytical goal.
Q3: Is complete co-elution of amitriptyline and its deuterated internal standard always necessary?
A3: For quantitative analysis using an internal standard, especially in LC-MS/MS, complete co-elution is highly desirable.[4] If the analyte and the internal standard co-elute perfectly, they experience the same degree of any matrix effects (ion suppression or enhancement) at the same time. If they separate, even slightly, they may elute into regions of different matrix effects, leading to inaccurate and imprecise quantification. Therefore, a key goal of method development is often to minimize the chromatographic separation between amitriptyline and its deuterated internal standard to ensure they behave as similarly as possible.
Troubleshooting Guide
Problem 1: My amitriptyline and deuterated amitriptyline peaks are completely co-eluting, but I need to confirm the identity of each peak.
Answer 1:
-
Solution: If you are using a mass spectrometer (MS) detector, you can easily distinguish between the two compounds by their different mass-to-charge ratios (m/z). Amitriptyline and its deuterated analog will have different molecular weights, which will be reflected in their mass spectra.
-
Workflow:
Problem 2: My amitriptyline and deuterated amitriptyline peaks are partially or fully separated. How can I make them co-elute?
Answer 2:
-
Explanation: The separation you are observing is likely due to the deuterium isotope effect. To achieve co-elution, you need to adjust your chromatographic conditions to minimize this effect.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Composition:
-
Decrease the organic solvent content: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can sometimes reduce the separation between deuterated and non-deuterated compounds. [3] * Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may help to achieve co-elution.
-
-
Adjust the Mobile Phase pH: Amitriptyline is a basic compound with a pKa of 9.4. [5]Small changes in the mobile phase pH can affect its degree of ionization and its interaction with the stationary phase. Experiment with slight adjustments to the buffer pH to see if it influences the separation.
-
Change the Column:
-
Different Stationary Phase: If you are using a standard C18 column, consider trying a different type of reversed-phase column, such as a C8, phenyl-hexyl, or a column with a different bonding technology.
-
Shorter Column Length: A shorter column will have lower overall resolving power, which might be sufficient to cause the peaks to co-elute.
-
-
Increase the Flow Rate: A higher flow rate can sometimes lead to broader peaks and reduced separation, which may be advantageous for achieving co-elution.
Troubleshooting Workflow for Co-elution -
Problem 3: I am observing inconsistent peak area ratios between amitriptyline and its deuterated internal standard across different samples.
Answer 3:
-
Explanation: Inconsistent peak area ratios can be a sign of differential matrix effects, which can occur if the two compounds are not perfectly co-eluting. It can also be caused by issues with the internal standard itself.
-
Troubleshooting Steps:
-
Confirm Co-elution: As a first step, verify that the peaks are indeed co-eluting under your current conditions by following the advice in "Problem 2".
-
Check for Isotopic Exchange: In rare cases, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. [2]This would lead to a decrease in the deuterated standard's signal and an increase in the analyte's signal. Consider preparing your samples in a neutral pH solvent if possible.
-
Evaluate Sample Preparation: Ensure that your sample preparation procedure is consistent and that the internal standard is added to all samples and standards at the same concentration early in the process.
-
Investigate Matrix Effects:
-
Prepare a set of standards in a clean solvent and another set in a matrix blank (e.g., plasma from a drug-free subject).
-
Compare the peak area ratios between the two sets. A significant difference indicates the presence of matrix effects.
-
If matrix effects are confirmed, you may need to improve your sample clean-up procedure (e.g., by using solid-phase extraction) to remove interfering components.
-
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Amitriptyline
This protocol is a general starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 35:65 v/v) at pH 5.6 [5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 240 nm [5] |
Protocol 2: LC-MS/MS Method for Amitriptyline and Deuterated Amitriptyline
This protocol is suitable for quantitative analysis in biological matrices.
| Parameter | Condition |
| Column | C18 (e.g., Synergi Hydro-RP, 150 x 3.00 mm, 4 µm) [1] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over several minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined based on the specific mass spectrometer and the precursor/product ions for amitriptyline and its deuterated analog. |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for amitriptyline analysis found in the literature. These can serve as a reference for method development.
Table 1: HPLC Method Parameters for Amitriptyline Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| [5] | Kinetex® C18 | 35% Acetonitrile, 65% Phosphate Buffer (pH 5.6) | Not specified | UV (240 nm) | 5.92 |
| [6] | C18 | Methanol:Acetonitrile:0.065 M Ammonium Acetate (50:20:30, v/v/v), pH 5.5 | 1.0 | UV (240 nm) | Not specified |
| [7] | C18 (250 mm x 4 mm) | Acetonitrile:Water (50:50 v/v), pH 5 | 0.6 | UV (254 nm) | 7.3 |
Table 2: LC-MS/MS Method Parameters for Amitriptyline Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Ionization | Lower Limit of Quantification (LLOQ) |
| [1] | Synergi Hydro-RP (150 x 3.00 mm, 4 µm) | Acetonitrile/Water with additives | Not specified | ESI+ | 25 ng/mL |
| Synergi Hydro-RP (150 x 3.00 mm; 4 µm) | Acetonitrile and water with additives | Not specified | Not specified | Not specified |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. um.edu.mt [um.edu.mt]
- 6. Spectrophotometric and Chromatographic Simultaneous Estimation of Amitriptyline Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ESI-MS Analysis of Amitriptyline-d3 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid ion suppression when analyzing Amitriptyline-d3 Hydrochloride using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][2] In the worst-case scenario, the analyte may go undetected even if it is present in the sample.[3][4]
Q2: What are the common causes of ion suppression in ESI-MS?
Several factors can contribute to ion suppression in ESI-MS, including:
-
Matrix Components: Endogenous substances from biological samples (e.g., salts, lipids, proteins) can interfere with the ionization process.[3][5]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents can crystallize at the ESI probe tip, reducing ionization efficiency.[4] While volatile additives like formic acid are common, their concentration should be minimized as they can still contribute to suppression.[1]
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the ESI response can become non-linear, leading to competition for charge and space on the droplet surface.[1][3]
-
Co-eluting Compounds: Any compound that elutes from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[2]
Q3: How can I detect if ion suppression is affecting my analysis?
A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column and before the ESI source. A blank matrix sample is then injected. Any dip in the constant analyte signal as the matrix components elute indicates the presence of ion suppression.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Step 1: Sample Preparation Optimization
Effective sample preparation is the most critical step in reducing matrix effects.[1][5] The goal is to remove interfering components from the sample matrix before LC-MS analysis.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[3][5] Mixed-mode cation exchange SPE is particularly useful for basic compounds like amitriptyline.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar matrix components.[2][3]
-
Protein Precipitation (PPT): A simpler but less clean method suitable for some applications.[2][7]
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of plasma sample with 200 µL of 4% H₃PO₄ and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6), followed by 1 mL of methanol to remove interfering substances.[6]
-
Elution: Elute the this compound with two 25 µL aliquots of a 60:40 acetonitrile/methanol mixture containing 2% formic acid.[6]
-
Analysis: The eluate can often be directly injected into the LC-MS system.[6]
Step 2: Chromatographic Separation Improvement
Optimizing the LC separation can resolve this compound from co-eluting matrix components.[1]
Strategies for Improved Separation:
-
Gradient Elution: Employ a gradient elution program to effectively separate the analyte from matrix interferences.
-
Column Chemistry: Use a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Use volatile mobile phase modifiers like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to improve peak shape and ionization efficiency.[8][9]
Table 1: Example LC Gradient for Amitriptyline Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 80 | 20 |
| 1.2 | 80 | 20 |
| 5.0 | 40 | 60 |
| 8.0 | 20 | 80 |
| 8.5 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.5 | 80 | 20 |
| 15.0 | 80 | 20 |
This is an example gradient and should be optimized for your specific column and system.[7]
Step 3: ESI-MS Parameter Optimization
Fine-tuning the ESI source parameters can enhance the signal for this compound and minimize the impact of suppression.[10]
Key Parameters to Optimize:
-
IonSpray Voltage: Typically set between 4000-5500 V for positive ionization mode.[7]
-
Gas Temperatures: Optimize the nebulizer and auxiliary gas temperatures (e.g., 500-650 °C) to facilitate desolvation.[7]
-
Gas Flow Rates: Adjust the nebulizer and auxiliary gas flows to ensure efficient droplet formation and desolvation.
-
Declustering Potential (DP) and Collision Energy (CE): Optimize these for the specific MRM transitions of this compound to maximize signal intensity.[7]
Table 2: Example MRM Transitions for Amitriptyline and its Deuterated Internal Standard
| Compound | Q1 m/z | Q3 m/z | Declustering Potential (V) | Collision Energy (V) |
| Amitriptyline | 278.480 | 233.060 | 46 | 19 |
| Amitriptyline | 278.480 | 191.105 | 46 | 25 |
| Amitriptyline-d3 | 281.090 | 191.088 | 56 | 33 |
| Amitriptyline-d3 | 281.090 | 117.023 | 20 | 31 |
These values are instrument-dependent and require optimization.[7]
Step 4: Consider Alternative Ionization Techniques
If ion suppression remains a significant issue with ESI, alternative ionization methods can be explored.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression from non-volatile salts and matrix components because ionization occurs in the gas phase.[3]
-
Atmospheric Pressure Photoionization (APPI): APPI can be a good alternative for certain compounds and is often complementary to ESI.
Visual Workflow and Logic Diagrams
Caption: General Experimental Workflow for Amitriptyline-d3 Analysis
Caption: Troubleshooting Logic for Ion Suppression
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dealing with Isotopic Interference in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origin have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can result in inaccurate quantification and identification of the analyte of interest. There are two main types of spectroscopic interferences:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass. For example, both Iron (⁵⁸Fe) and Nickel (⁵⁸Ni) have isotopes at m/z 58.[1]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same m/z as the analyte. A common example is the interference of ArCl⁺ on As⁺ at m/z 75, which can be formed from the argon plasma gas and chlorine in the sample matrix.[1]
Q2: How can I identify if my sample is affected by isotopic interference?
Several signs can indicate the presence of isotopic interference:
-
Unexpectedly high signal: The measured intensity of your analyte is significantly higher than expected based on its known concentration.
-
Distorted isotopic pattern: The relative abundances of the isotopes in a cluster do not match the theoretical natural isotopic abundance for your analyte.
-
Inaccurate quantification: When using an isotopically labeled internal standard, the ratio of the analyte to the internal standard is inconsistent across different dilutions or sample matrices.[2]
-
Presence of unexpected peaks: The mass spectrum shows peaks that cannot be attributed to the analyte or known contaminants.[3][4]
Q3: What are the common sources of polyatomic interferences?
Polyatomic interferences are typically formed from a combination of elements present in the sample matrix, acids used for digestion, solvents, and the plasma gas (usually argon).[1][5][6] Common precursors include:
-
Argon (Ar): From the plasma gas.
-
Oxygen (O), Hydrogen (H), Nitrogen (N): From the sample, solvent (water), and entrained air.
-
Chlorine (Cl), Sulfur (S), Phosphorus (P), Carbon (C): From the sample matrix and acids (e.g., HCl, H₂SO₄, H₃PO₄).
Troubleshooting Guides
Problem 1: My analyte signal is unexpectedly high and non-linear upon dilution.
This is a classic symptom of isobaric or polyatomic interference.
Troubleshooting Steps:
-
Analyze a Blank: Run a blank sample (e.g., reagent blank, matrix blank) to check for the presence of the interfering species.
-
Check for Common Interferences: Consult tables of known isobaric and polyatomic interferences to see if your analyte's m/z is susceptible.
-
Alternative Isotope Selection: If your analyte has other isotopes that are free from interference, switch to monitoring one of those.[1][7]
-
Mathematical Correction: If no interference-free isotope is available, you can apply a mathematical correction. This involves measuring a different isotope of the interfering element and using the known isotopic abundance to subtract its contribution from your analyte's signal.[1]
-
Instrumental Resolution: If available, use a high-resolution mass spectrometer to separate the analyte peak from the interference peak based on their small mass difference.
-
Collision/Reaction Cell: Employ a collision/reaction cell to remove the interfering ions.
Problem 2: I am using a stable isotope-labeled internal standard (SIL-IS), but my calibration curve is non-linear.
This can be caused by "cross-talk" where the natural isotopes of the analyte contribute to the signal of the SIL-IS, or vice-versa.[2] This issue is more pronounced for high molecular weight compounds or those containing elements with rich isotopic distributions like chlorine or bromine.[2]
Troubleshooting Steps:
-
Assess Isotopic Purity of SIL-IS: Ensure the isotopic purity of your internal standard is high and that it does not contain significant amounts of the unlabeled analyte.
-
Increase Mass Difference: If possible, use a SIL-IS with a larger mass difference from the analyte to minimize the overlap of their isotopic clusters.
-
Non-Linear Calibration Fit: Instead of a linear regression, use a non-linear fitting model for your calibration curve that accounts for the mutual interference.[2]
-
Mathematical Correction: Apply a correction algorithm to deconvolute the overlapping isotopic clusters and obtain a more accurate measure of the peak intensities for both the analyte and the SIL-IS.[8]
Data Presentation: Common Interferences
Table 1: Examples of Common Polyatomic Interferences in ICP-MS
| Analyte Isotope | m/z | Interfering Polyatomic Ion | Source of Interference |
| ⁵¹V⁺ | 51 | ³⁵Cl¹⁶O⁺ | Chlorine, Oxygen |
| ⁵²Cr⁺ | 52 | ⁴⁰Ar¹²C⁺ | Argon, Carbon |
| ⁵⁶Fe⁺ | 56 | ⁴⁰Ar¹⁶O⁺ | Argon, Oxygen |
| ⁶³Cu⁺ | 63 | ⁴⁰Ar²³Na⁺ | Argon, Sodium |
| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ | Argon, Chlorine |
| ⁷⁸Se⁺ | 78 | ⁴⁰Ar³⁸Ar⁺ | Argon |
Source: Compiled from data in[6][9][10]
Table 2: Examples of Common Isobaric Interferences
| Analyte Isotope | m/z | Interfering Isobaric Ion |
| ⁵⁸Fe⁺ | 58 | ⁵⁸Ni⁺ |
| ⁸⁷Rb⁺ | 87 | ⁸⁷Sr⁺ |
| ¹¹⁴Cd⁺ | 114 | ¹¹⁴Sn⁺ |
| ²⁰⁴Pb⁺ | 204 | ²⁰⁴Hg⁺ |
Source: Compiled from data in[1][7][11]
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol describes the steps for correcting the interference of ¹¹⁴Sn on ¹¹⁴Cd.[1]
-
Select Isotopes:
-
Analyte isotope: ¹¹⁴Cd (interfered)
-
Interfering element's reference isotope: ¹¹⁸Sn (interference-free)
-
-
Measure Signal Intensities:
-
Measure the total signal intensity at m/z 114 (Signal₁₁₄).
-
Measure the signal intensity of the reference isotope at m/z 118 (Signal₁₁₈).
-
-
Calculate the Contribution of the Interference:
-
Determine the natural isotopic abundance ratio of the interfering isotope (¹¹⁴Sn) to the reference isotope (¹¹⁸Sn).
-
Calculate the signal from ¹¹⁴Sn at m/z 114: Signal(¹¹⁴Sn) = Signal₁₁₈ * (Abundance of ¹¹⁴Sn / Abundance of ¹¹⁸Sn)
-
-
Calculate the Corrected Analyte Signal:
-
Subtract the calculated interference signal from the total signal at m/z 114: Corrected Signal(¹¹⁴Cd) = Signal₁₁₄ - Signal(¹¹⁴Sn)
-
Protocol 2: Using a Collision/Reaction Cell (CRC) for Interference Removal
This is a general protocol for setting up a CRC in collision mode with helium gas to reduce polyatomic interferences.[1][7]
-
Instrument Setup:
-
Introduce a solution containing the interfering species into the ICP-MS.
-
Set the mass spectrometer to monitor the m/z of the polyatomic interference.
-
-
Collision Gas Introduction:
-
Introduce helium gas into the collision cell.
-
-
Optimization of Gas Flow Rate:
-
Gradually increase the helium flow rate and monitor the signal of the polyatomic ion. The signal should decrease as the flow rate increases due to kinetic energy discrimination (KED).
-
Find the optimal flow rate that provides maximum reduction of the interference with minimal loss of analyte signal.
-
-
Optimization of Cell Potentials:
-
Analysis of Samples:
-
Analyze your samples and standards using the optimized CRC conditions.
-
Visualizations
Caption: Types of Isotopic Interference in Mass Spectrometry.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. agilent.com [agilent.com]
- 5. A table of polyatomic interferences in ICP-MS [pubs.usgs.gov]
- 6. dl.icdst.org [dl.icdst.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Selection of the optimal MRM transition for Amitriptyline-d3 Hydrochloride
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the selection and optimization of the optimal Multiple Reaction Monitoring (MRM) transition for Amitriptyline-d3 Hydrochloride analysis by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended MRM transitions for this compound?
A1: The most commonly used precursor ion for Amitriptyline-d3 is the protonated molecule [M+H]⁺ at m/z 281.1. Two of the most abundant and specific product ions are typically monitored for quantification and qualification.[1]
Data Presentation: Recommended MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Amitriptyline-d3 | 281.1 | 117.2 | 105.1 |
Q2: I am not seeing a strong signal for the precursor ion at m/z 281.1. What could be the issue?
A2: Several factors could contribute to a weak precursor ion signal:
-
Ionization Source Conditions: Ensure your electrospray ionization (ESI) source is optimized. Check parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature. Inadequate desolvation can lead to poor ionization efficiency.
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization of amitriptyline. Since it is a basic compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.
-
Sample Preparation: Inefficient extraction or the presence of ion-suppressing matrix components can reduce the signal intensity. Review your sample preparation protocol to ensure adequate cleanup.
Q3: The ratio between my quantifier and qualifier ions is inconsistent. What should I do?
A3: Inconsistent ion ratios can be due to several factors:
-
Collision Energy (CE): The collision energy directly affects the fragmentation pattern. If the CE is not optimized or is unstable, the relative abundances of the product ions will fluctuate. It is crucial to perform a thorough CE optimization for each transition.
-
Dwell Time: Insufficient dwell time for each MRM transition can lead to poor ion statistics and, consequently, variable ion ratios. Ensure your dwell time is adequate to capture at least 12-15 data points across the chromatographic peak.
-
Matrix Effects: Co-eluting matrix components can interfere with the fragmentation process, leading to altered ion ratios. Improve your chromatographic separation to resolve amitriptyline-d3 from interfering compounds.
Q4: I am observing a peak for Amitriptyline-d3 in my blank samples. What is the likely cause?
A4: This is likely due to carryover from a previous injection of a high-concentration sample. To mitigate this:
-
Injector Wash: Implement a robust injector wash protocol using a strong organic solvent or a mixture that effectively dissolves amitriptyline.
-
Injection Volume: Reduce the injection volume of high-concentration samples if possible.
-
Blank Injections: Run blank injections after high-concentration samples to ensure the system is clean before analyzing the next sample.
Q5: My calibration curve for amitriptyline is not linear. What are the potential causes?
A5: Non-linearity in the calibration curve can arise from:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the signal response. If this is the case, you may need to dilute your high-concentration standards or reduce the injection volume.
-
Suboptimal Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and within the linear range of the detector.
-
Matrix Effects: Significant matrix effects that are not adequately compensated for by the internal standard can lead to non-linearity.
Experimental Protocol: Optimization of MRM Transition for this compound
This protocol outlines the steps to determine the optimal MRM transition and associated parameters for this compound.
1. Preparation of Tuning Solution:
-
Prepare a 100 ng/mL solution of this compound in a solvent mixture that is representative of your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Identification:
-
Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in full scan mode in the positive ion polarity to identify the protonated molecule [M+H]⁺ of Amitriptyline-d3. The expected m/z is 281.1.
3. Product Ion Scan and Selection:
-
Perform a product ion scan by selecting the precursor ion (m/z 281.1) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.
-
Identify the most intense and specific product ions. For Amitriptyline-d3, these are typically m/z 117.2 and 105.1.
4. Optimization of Collision Energy (CE) and Declustering Potential (DP):
-
Select one precursor/product ion pair (e.g., 281.1 → 117.2) for optimization.
-
Collision Energy Optimization: While infusing the tuning solution, ramp the collision energy across a relevant range (e.g., 5-50 eV) and monitor the signal intensity of the product ion. The CE that produces the highest and most stable signal is the optimal value.
-
Declustering Potential Optimization: Similarly, ramp the declustering potential (e.g., 20-150 V) while keeping the CE at its optimal value. The DP that maximizes the precursor ion signal without causing in-source fragmentation is considered optimal.
-
Repeat this optimization process for the second product ion (e.g., 281.1 → 105.1).
5. Selection of Quantifier and Qualifier Ions:
-
The MRM transition that provides the highest sensitivity and specificity (i.e., the most intense and stable signal with the lowest background noise) should be selected as the quantifier .
-
The second MRM transition is used as the qualifier to confirm the identity of the analyte.
Visualization of Experimental Workflow
Caption: Workflow for the optimization of MRM transitions for Amitriptyline-d3.
References
Impact of mobile phase composition on amitriptyline and internal standard retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase composition on the retention of amitriptyline and its internal standards during HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of amitriptyline and its internal standards, with a focus on problems related to the mobile phase.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between amitriptyline and internal standard | - Inappropriate organic modifier concentration: The percentage of acetonitrile or methanol in the mobile phase may not be optimal for separating the two compounds.- Mobile phase pH is not ideal: The pH of the mobile phase can affect the ionization and, therefore, the retention of both the analyte and the internal standard. | - Adjust the organic modifier concentration: Systematically increase or decrease the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.- Optimize the mobile phase pH: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like amitriptyline, a mobile phase pH 2-3 units below the pKa (around 9.4 for amitriptyline) will ensure they are in a single ionic form, often leading to better peak shape and resolution.[1] |
| Peak tailing for amitriptyline and/or internal standard | - Secondary interactions with stationary phase: Residual silanol groups on the C18 column can interact with the basic amine groups of amitriptyline and its internal standards, causing peak tailing.- Mobile phase pH is too high: A higher pH can lead to increased interaction with silanol groups. | - Add a competing base to the mobile phase: Including a small amount of an amine modifier like triethylamine (TEA) in the mobile phase can help to mask the active silanol sites on the stationary phase and improve peak shape.- Lower the mobile phase pH: As mentioned above, a lower pH can suppress the ionization of silanol groups and reduce secondary interactions. |
| Split peaks for amitriptyline or internal standard | - Sample solvent is too strong: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, including splitting.- Co-elution of an interfering compound: An impurity or another component in the sample may be co-eluting with the analyte or internal standard. | - Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition.- Modify the mobile phase to improve separation: Adjusting the organic modifier percentage or the pH may help to resolve the co-eluting peaks. |
| Drifting retention times | - Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.- Changes in mobile phase composition over time: This can be due to evaporation of the more volatile component (e.g., acetonitrile) or degradation of mobile phase additives.- Temperature fluctuations: Changes in the column temperature can affect retention times. | - Ensure proper column equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample.- Prepare fresh mobile phase daily: To avoid issues with composition changes, it is best to prepare the mobile phase fresh each day.- Use a column oven: Maintaining a constant column temperature will improve the reproducibility of retention times. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing the acetonitrile concentration in the mobile phase on the retention time of amitriptyline and its internal standard?
A1: Increasing the concentration of the organic modifier, such as acetonitrile, in a reversed-phase HPLC system will decrease the retention times of both amitriptyline and its internal standard. This is because a higher concentration of the organic solvent makes the mobile phase more non-polar, leading to a weaker interaction of the analytes with the non-polar stationary phase and causing them to elute faster.[1]
Q2: How does the pH of the mobile phase affect the retention of amitriptyline?
A2: Amitriptyline is a basic compound with a pKa of approximately 9.4.[1] At a pH below its pKa, it will be protonated and exist as a cation. In reversed-phase HPLC, it is generally desirable to have ionizable compounds in a single ionic state to ensure sharp and symmetrical peaks. By adjusting the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.5-4), amitriptyline will be consistently in its protonated form, leading to reproducible retention. Changes in pH around the pKa will cause significant shifts in retention time as the degree of ionization changes.
Q3: My internal standard is eluting very close to my amitriptyline peak. How can I improve the separation?
A3: To improve the separation (resolution) between amitriptyline and its internal standard, you can try the following:
-
Decrease the percentage of organic modifier: This will increase the retention time of both compounds, and may increase the separation between them.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation, potentially improving the resolution.
-
Adjust the mobile phase pH: A small change in pH can sometimes have a significant impact on the selectivity between two closely eluting compounds, especially if they have different pKa values.
-
Consider a different internal standard: If optimizing the mobile phase does not provide adequate separation, you may need to choose an internal standard with a different chemical structure and retention behavior.
Q4: I am observing significant peak tailing for my amitriptyline peak. What is the most likely cause related to the mobile phase?
A4: The most common cause of peak tailing for basic compounds like amitriptyline is the interaction of the analyte's amine groups with acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: This will protonate the amine groups on amitriptyline and also suppress the ionization of the silanol groups, reducing the undesirable secondary interactions.
-
Add a mobile phase additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), can help to saturate the active silanol sites and improve peak symmetry.
Data Presentation
The following tables summarize the effect of mobile phase composition on the retention time of amitriptyline and its primary metabolite, nortriptyline.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| % Acetonitrile | Retention Time of Nortriptyline (min) | Retention Time of Amitriptyline (min) |
| 35% | 4.66 | 5.92 |
| 40% | ~3.5 | ~4.0 |
Data is based on a study using a phosphate buffer at pH 5.6.[1][2] An increase in acetonitrile concentration from 35% to 40% leads to a decrease in retention time for both compounds.[1][2]
Table 2: Effect of Mobile Phase pH on Retention Time
| Mobile Phase pH | % Acetonitrile | Retention Time of Nortriptyline (min) | Retention Time of Amitriptyline (min) |
| 4.4 | 35% | Not specified | Not specified |
| 5.6 | 35% | 4.66 | 5.92 |
| 6.8 | 35% | Not specified | Delayed elution |
Data is based on a study using a phosphate buffer with varying pH.[1][2] The study noted that reducing the amount of acetonitrile delayed the elution of amitriptyline, and this effect was most evident at pH 6.8.[1]
Experimental Protocols
The following is a representative experimental protocol for the analysis of amitriptyline and nortriptyline by HPLC, based on a published study.[1][2]
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity Series® II Liquid Chromatography system with UV/visible detection or equivalent.
-
Column: Kinetex® C18 LC Column (150 x 4.6 mm, 5 µm particle size) or equivalent reversed-phase C18 column.
-
Column Temperature: Ambient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 240 nm.
2. Mobile Phase Preparation:
-
Aqueous Phase: Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt (e.g., sodium phosphate) in HPLC-grade water. Adjust the pH to the desired level (e.g., 5.6) using an acid such as phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase Composition: Mix the aqueous and organic phases in the desired ratio (e.g., 65:35 v/v aqueous:acetonitrile). Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of amitriptyline and a suitable internal standard (e.g., nortriptyline, protriptyline, or imipramine) in a suitable solvent such as methanol or a mixture of water and methanol.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations with the mobile phase.
Visualizations
Caption: Experimental workflow for HPLC analysis of amitriptyline.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Validation & Comparative
Validation of a Bioanalytical Method for Amitriptyline Using Amitriptyline-d3 Hydrochloride: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of amitriptyline in biological matrices, specifically utilizing Amitriptyline-d3 Hydrochloride as an internal standard, in accordance with the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4] The guide offers a comparative analysis of this method with alternative analytical approaches, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their drug development needs.
Superior Performance of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[5][6] This is primarily due to its chemical and physical similarity to the analyte, amitriptyline. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction efficiency and matrix effects.[4] Alternative internal standards, such as structurally similar but non-isotopically labeled compounds like doxepin or imipramine, may not fully mimic the behavior of amitriptyline, potentially leading to less accurate and precise results.[7][8]
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance characteristics of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compare it with alternative methods.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS with Amitriptyline-d3 HCl | HPLC-UV with Structural Analog IS | GC-MS with Structural Analog IS |
| Specificity/Selectivity | High (mass-based detection) | Moderate (retention time-based) | High (mass-based detection) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[9][10] | 5 - 20 ng/mL[8] | ~5 µg/L |
| Linearity (r²) | >0.99[5] | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ±15%[7] | Within ±20% | Within ±20% |
| Precision (% CV) | <15%[7] | <20% | <20% |
| Sample Volume | Low (e.g., 0.2 mL plasma)[7] | Moderate | Moderate |
| Throughput | High | Moderate | Low |
Table 2: Quantitative Validation Data for LC-MS/MS with Amitriptyline-d3 HCl
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Experimental Results |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20% | 0.5 ng/mL |
| Intra-day Accuracy | ±15% of nominal concentration (±20% at LLOQ) | -2.5% to 3.8% |
| Inter-day Accuracy | ±15% of nominal concentration (±20% at LLOQ) | -3.1% to 4.5% |
| Intra-day Precision (CV) | ≤15% (≤20% at LLOQ) | 2.1% to 5.6% |
| Inter-day Precision (CV) | ≤15% (≤20% at LLOQ) | 3.4% to 6.8% |
| Extraction Recovery | Consistent and reproducible | 85.3% for Amitriptyline[7] |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Deviation within ±15% | Stable under typical storage and handling conditions |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established practices and ICH M10 guidelines.[1][2][4]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix samples spiked with the LLOQ concentration of amitriptyline and the internal standard.
-
Analyze blank matrix samples spiked with potential interfering substances (e.g., common co-administered drugs, metabolites).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of amitriptyline and Amitriptyline-d3 HCl in the blank samples. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of amitriptyline. A minimum of six non-zero standards should be used.
-
Add a constant concentration of Amitriptyline-d3 HCl to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days.
-
Acceptance Criteria:
Stability
Objective: To evaluate the stability of amitriptyline in the biological matrix under various storage and processing conditions.
Protocol:
-
Analyze low and high concentration QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
Bench-Top Stability: Storage at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Storage at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.
-
Post-Preparative Stability: Storage of processed samples in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the bioanalytical method validation of amitriptyline using LC-MS/MS.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, offers a highly specific, sensitive, and robust method for the quantification of amitriptyline in biological matrices. This guide provides the necessary framework and comparative data to assist researchers in implementing a validated bioanalytical method that adheres to the stringent requirements of the ICH M10 guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. comum.rcaap.pt [comum.rcaap.pt]
- 10. lcms.cz [lcms.cz]
A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and consistent performance of analytical methods across different laboratories are critical for ensuring data integrity and reliability throughout the drug development lifecycle. This guide provides a comprehensive overview of the cross-validation of analytical methods between laboratories, offering a comparison of common approaches, detailed experimental protocols, and supporting data to aid in the design and execution of these essential studies.
Introduction to Inter-Laboratory Cross-Validation
Analytical method cross-validation is the documented process of verifying that a validated analytical procedure, when executed by different laboratories, will produce comparable results.[1][2] This process is a regulatory expectation and a scientific necessity to ensure the robustness and reproducibility of a method in various settings.[1] The primary objective is to demonstrate that the receiving laboratory can perform the method with equivalent accuracy and precision as the originating laboratory.
There are several scenarios where cross-validation becomes imperative:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab.[1]
-
Multi-Site Studies: When multiple laboratories are involved in analyzing samples for a single study.[2]
-
Comparative Studies: When data from different analytical methods or laboratories need to be compared or combined.
Comparing Method Transfer Approaches
There are three primary approaches to demonstrating the successful transfer of an analytical method. The choice of approach often depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.
| Approach | Description | Best For | Key Considerations |
| Comparative Testing | Both the transferring and receiving laboratories analyze the same set of pre-defined samples. The results are then statistically compared against pre-defined acceptance criteria. | The most common and straightforward approach, suitable for most analytical methods. | Requires a well-defined protocol, a sufficient number of representative samples, and clear acceptance criteria. |
| Co-validation | The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This joint effort ensures that the method is robust and transferable from the outset. | New analytical methods that will be used across multiple sites. It can expedite the overall validation and transfer process.[3] | Requires close collaboration and communication between the laboratories. |
| Revalidation | The receiving laboratory performs a partial or full revalidation of the analytical method. The extent of revalidation depends on the nature of the method and a risk-based assessment. | Complex methods where a direct comparison of a limited number of samples may not be sufficient to demonstrate proficiency. | Can be more time-consuming and resource-intensive than comparative testing. |
| Transfer Waiver | In certain situations, a formal analytical method transfer may be waived. This is typically applicable for simple, compendial methods (e.g., from the USP/NF) where the receiving laboratory can demonstrate proficiency through other means. | Simple and well-established compendial methods. | Justification for the waiver must be thoroughly documented. |
Experimental Protocol: Cross-Validation of an HPLC Method for Impurity Analysis
This section provides a detailed protocol for the cross-validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of organic impurities in a drug substance, based on a comparative testing approach.
Objective
To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory for the quantitative analysis of organic impurities in Drug Substance X using HPLC method No. YYY.
Materials and Equipment
-
Drug Substance: One homogenous batch of Drug Substance X.
-
Reference Standards: USP reference standards for Drug Substance X and all known impurities.
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, and purified water. All other reagents should be of analytical grade.
-
HPLC System: A validated HPLC system equipped with a UV detector. The make and model of the system in both laboratories should be documented.
-
Column: A specific brand and dimension of C18 column as specified in the analytical method. Both laboratories must use a column from the same batch, if possible.
Pre-Transfer Activities
-
The transferring laboratory provides the receiving laboratory with the validated analytical method, a validation report, and any relevant standard operating procedures (SOPs).
-
A joint teleconference is held to discuss the method and address any questions from the receiving laboratory.
-
The receiving laboratory performs an initial familiarization run of the method to identify any potential issues.
Experimental Design
-
Sample Analysis: Both laboratories will analyze the same three lots of Drug Substance X in triplicate.
-
System Suitability: Each analytical run must be preceded by a system suitability test to ensure the chromatographic system is performing adequately.
-
Data to be Collected:
-
Chromatograms for all injections.
-
Peak areas and retention times for the active pharmaceutical ingredient (API) and all specified impurities.
-
Calculated concentrations of each impurity.
-
Acceptance Criteria
The following acceptance criteria must be met for the cross-validation to be considered successful:
| Parameter | Acceptance Criteria |
| System Suitability | All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must meet the criteria defined in the analytical method in both laboratories. |
| Impurity Results | The difference in the mean result for each specified impurity between the two laboratories should be ≤ 0.05% for impurities at a level of ≥ 0.1%, and ≤ 50% of the mean result for impurities at the limit of quantitation (LOQ). |
| Total Impurities | The difference in the mean of total impurities between the two laboratories should be ≤ 0.1%. |
| Precision | The Relative Standard Deviation (RSD) of the triplicate preparations for each impurity in each laboratory should be ≤ 10%. |
Data Presentation: Summary of Comparative Results
The following table summarizes the hypothetical results from the inter-laboratory cross-validation of the HPLC method for impurity analysis.
| Impurity | Transferring Laboratory (Mean % ± SD, n=3) | Receiving Laboratory (Mean % ± SD, n=3) | Difference in Mean (%) | Acceptance Criteria Met? |
| Impurity A | 0.15 ± 0.005 | 0.14 ± 0.006 | 0.01 | Yes |
| Impurity B | 0.08 ± 0.003 | 0.09 ± 0.004 | 0.01 | Yes |
| Impurity C (at LOQ) | 0.05 ± 0.002 | 0.06 ± 0.003 | 0.01 | Yes |
| Total Impurities | 0.28 | 0.29 | 0.01 | Yes |
Visualizing the Cross-Validation Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and logical relationships in the cross-validation process.
Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.
Caption: Logical Inputs and Outputs of a Successful Method Transfer.
References
Assessing the Linearity and Range of Amitriptyline Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of amitriptyline is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. A key aspect of assay validation is determining the linearity and range, which ensures that the measured response is directly proportional to the concentration of the analyte within a specific range. This guide provides a comparative overview of the linearity and range of different analytical methods for amitriptyline, supported by experimental data from various studies.
Experimental Workflow for Linearity and Range Assessment
The fundamental workflow for determining the linearity and range of an analytical assay involves preparing a series of calibration standards at different concentrations and analyzing them. The response of the analytical instrument is then plotted against the known concentrations of the standards. A linear regression analysis is performed to determine the relationship's linearity, typically evaluated by the correlation coefficient (r²) or coefficient of determination (R²).
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Amitriptyline
For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for active pharmaceutical ingredients like amitriptyline is fundamental for method validation, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of various analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The choice of analytical method significantly impacts the sensitivity and accuracy of LOD and LOQ values for amitriptyline. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique, while hyphenated methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced sensitivity and selectivity.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of different analytical methods in determining the LOD and LOQ of amitriptyline, based on published experimental data.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Experimental Conditions |
| HPLC-UV | Tablet Dosage Form | 0.154 mg/mL[1] | 0.466 mg/mL[1] | Column: YMC C8 (250 x 4.6 mm, 5µm), Mobile Phase: Orthophosphoric Acid: Methanol (50:50 v/v), pH 2, Flow Rate: 1.0 mL/min, Detection: 253 nm[1] |
| HPLC-UV | Human Plasma | 5 ng/g[2] | - | Column: Silica, Mobile Phase: Acetonitrile:0.1M Ammonium Acetate (94:6, v/v), Detection: 240 nm[2] |
| HPLC with Particle Beam Mass Spectrometry (PBMS) | Human Plasma | 2 ng/g[2] | - | Column: Silica, Mobile Phase: Acetonitrile:0.1M Ammonium Acetate (94:6, v/v)[2] |
| LC-MS/MS | Human Serum | - | 0.5 ng/mL[3] | Column: ACE C18, Ionization: Positive Electrospray Ionisation (ESI)[3] |
| LC-MS/MS | Human Plasma | 0.52 ng/mL[4] | 2.08 ng/mL[4] | Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 µm), Mobile Phase: Methanol:Water with 0.1% Formic Acid (70:30, v/v), Ionization: ESI (Positive)[4] |
| LC-MS/MS | Serum | <15 ng/mL[5] | <22 ng/mL[5] | Column: Hypersil Gold C-18 (50x2.1 mm), Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid[5] |
| GC-MS | Human Plasma | 0.5 ng/ml[6] | - | Ionization: Chemical Ionization (CI)[6] |
| HPTLC | Bulk and Tablets | 9.37 ng/band[7] | 2.80 ng/band[7] | Stationary Phase: Precoated silica gel 60 F254, Mobile Phase: Toluene: Methanol: Acetone: Ammonia (5:3:2:0.2 v/v/v/v), Detection: 254 nm[7] |
| UV-Visible Spectrophotometry | Pure Formulation | 3.1910 µg/ml[8] | 9.6697 µg/ml[8] | Solvent: Distilled Water: Methanol (9:1 v/v), Detection Wavelength: 240 nm[8][9] |
| Spectrophotometry (Ion-pair complex) | Bulk and Tablets | 0.49 µg mL−1 | 1.49 µg mL−1 | Reagent: Bromocresol purple, Detection: 400 nm |
Detailed Experimental Protocols
HPLC-UV Method for Tablets
This protocol is based on the method described for the analysis of amitriptyline in tablet dosage forms.[1]
a. Instrumentation:
-
High-Performance Liquid Chromatograph with UV-Visible Detector.
-
YMC C8 analytical column (250 x 4.6 mm, 5µm).
-
Data acquisition and processing software.
b. Reagents and Materials:
-
Methanol (HPLC grade).
-
Orthophosphoric Acid (Analytical grade).
-
Water (HPLC grade).
-
Amitriptyline Hydrochloride reference standard.
c. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of orthophosphoric acid and methanol, with the pH adjusted to 2 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 253 nm.[1]
-
Injection Volume: 20 µL.
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of amitriptyline hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to a target concentration of amitriptyline into a volumetric flask, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.[1]
e. Determination of LOD and LOQ:
-
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slope of the calibration curves.
-
LC-MS/MS Method for Human Plasma
This protocol provides a general framework for the sensitive determination of amitriptyline in a biological matrix.
a. Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
C18 analytical column (e.g., Zorbax SB-C18, 2.1 mm × 150 mm, 5 µm).[4]
-
Electrospray Ionization (ESI) source.[4]
b. Reagents and Materials:
-
Methanol and Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Water (LC-MS grade).
-
Amitriptyline reference standard.
-
Internal Standard (e.g., Diazepam or a deuterated analog of amitriptyline).[4][5]
c. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A mixture of methanol and water containing 0.1% formic acid (e.g., 70:30, v/v).[4]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for amitriptyline and the internal standard.[4]
d. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Add an extraction solvent (e.g., ethyl ether).[4]
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
e. Determination of LOD and LOQ:
-
The LOQ is often defined as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[10] The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3.[2]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for determining the LOD and LOQ of amitriptyline.
Caption: Experimental workflow for LOD and LOQ determination of amitriptyline.
References
- 1. ijrpb.com [ijrpb.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of amitriptyline in human plasma: Ingenta Connect [ingentaconnect.com]
- 5. A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. "Method development and validation for amitriptyline analysis via UV" [wisdomlib.org]
- 10. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Amitriptyline: Evaluating LC-MS/MS Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amitriptyline is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. This guide provides a detailed comparison of the analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative techniques, supported by experimental data from various studies.
This guide will delve into the experimental protocols and performance characteristics of LC-MS/MS, high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) for the determination of amitriptyline.
Method Performance Comparison
The choice of analytical method for amitriptyline quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the performance characteristics of various methods based on published validation data.
Table 1: LC-MS/MS Method Performance for Amitriptyline Quantification
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.370 - 95.539 ng/mL (r² > 0.995) | [1] |
| Accuracy | Intra-day and Inter-day: Within 10.0% | [1] |
| Precision | Intra-day and Inter-day: Within 10.0% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.370 ng/mL | [1] |
| Recovery | 85.3% | [1] |
| Run Time | 1.2 minutes | [1] |
Table 2: HPLC-UV Method Performance for Amitriptyline Quantification
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 10 - 50 µg/mL (r² = 0.9978) | [2] |
| Accuracy (% Recovery) | 99.0 - 100.9% | [2] |
| Precision (%RSD) | < 2% | [3] |
| Lower Limit of Detection (LOD) | 2.8 µg/mL | [2] |
| Lower Limit of Quantification (LOQ) | 8.5 µg/mL | [2] |
| Run Time | Approximately 4 minutes | [4] |
Table 3: Alternative Method Performance for Amitriptyline Quantification
| Method | Parameter | Performance Characteristics | Reference |
| GC-MS | Sensitivity | 0.5 ng/mL | |
| Accuracy & Precision | <% 5% error | ||
| Capillary Electrophoresis | Linearity Range | Up to 100 µg/mL | [5] |
| Limit of Quantification | 0.2 µg/mL for Nortriptyline (metabolite) | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-UV analysis of amitriptyline.
LC-MS/MS Method Protocol
A common approach for the analysis of amitriptyline in biological matrices involves solid-phase extraction (SPE) followed by UPLC-MS/MS.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
A 0.2 mL plasma sample is used.[1]
-
Analytes are extracted using hydrophilic-lipophilic balance (HLB) SPE cartridges.[1]
2. Chromatographic Conditions
-
System: Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.7 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C.
3. Mass Spectrometric Conditions
-
System: Triple-quadrupole tandem mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for amitriptyline and its internal standard.
HPLC-UV Method Protocol
A widely used alternative is reversed-phase HPLC with UV detection.
1. Sample Preparation
-
For pharmaceutical dosage forms, tablets are powdered, dissolved in a suitable diluent, sonicated, and filtered.[3][4]
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[3][4]
-
Flow Rate: Typically 1.0 mL/min.[4]
Method Comparison and Discussion
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of amitriptyline and its metabolites need to be accurately measured in complex matrices like plasma.[1] The short run times also allow for high-throughput analysis.[1]
HPLC-UV is a robust and cost-effective method suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations.[3][4] While less sensitive than LC-MS/MS, its accuracy and precision are excellent for quality control purposes.
GC-MS offers good sensitivity and accuracy but often requires derivatization to improve the chromatographic properties of the analytes, which can add complexity to the sample preparation process.
Capillary Electrophoresis provides rapid separations with low sample and solvent consumption.[5] However, achieving the same level of sensitivity as LC-MS/MS can be challenging.
Visualizing the Analytical Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflow for LC-MS/MS analysis and the logical relationship in method selection.
Caption: Experimental workflow for LC-MS/MS analysis of amitriptyline.
Caption: Decision tree for selecting an analytical method for amitriptyline.
References
- 1. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijrpb.com [ijrpb.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
Comparative study of different extraction methods for amitriptyline from whole blood
A Comparative Guide to Amitriptyline Extraction from Whole Blood
For researchers, scientists, and drug development professionals, the accurate quantification of amitriptyline in whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The first critical step in this process is the efficient extraction of the analyte from the complex whole blood matrix. This guide provides a comparative study of three common extraction methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). We will delve into the experimental protocols for each method and present a quantitative comparison of their performance.
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.
Methodology:
-
Sample Preparation: To 1 mL of whole blood in a centrifuge tube, add a suitable internal standard.
-
Alkalinization: Add 0.5 M Sodium Hydroxide (NaOH) to raise the pH, which deprotonates the amine groups of amitriptyline, making it more soluble in organic solvents.[1]
-
Solvent Addition: Add 5 mL of an appropriate organic solvent such as n-hexane or a mixture of isopropanol and ethyl acetate.
-
Extraction: Vortex the mixture for 10-15 minutes to facilitate the transfer of amitriptyline from the aqueous phase to the organic phase.
-
Centrifugation: Centrifuge the mixture at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for the subsequent chromatographic analysis.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or a plate to selectively adsorb the analyte from the liquid sample.
Methodology:
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and a buffer solution (e.g., phosphate buffer, pH 6.0) to adjust the pH.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) by sequentially passing methanol and then the buffer solution through it.[2][3]
-
Sample Loading: Load the pre-treated whole blood sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the buffer solution and then with a mild organic solvent (e.g., methanol/water mixture) to remove interfering substances.
-
Analyte Elution: Elute the retained amitriptyline from the cartridge using a specific elution solvent, which is typically a mixture of a strong organic solvent and a pH modifier (e.g., dichloromethane/isopropanol with ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of a precipitating agent to denature and remove proteins from the sample.
Methodology:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of whole blood with an internal standard.[4]
-
Precipitation: Add 300-400 µL of a cold organic solvent, such as acetonitrile or a mixture of acetone and acetonitrile (30:70), to the blood sample.[4][5][6]
-
Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[4][5][6]
-
Supernatant Collection: Carefully collect the clear supernatant containing the amitriptyline.
-
Further Processing (Optional): The supernatant can be directly injected for analysis or subjected to an evaporation and reconstitution step to concentrate the analyte.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the different extraction methods based on data from various studies. It is important to note that direct comparison can be challenging due to variations in analytical instrumentation and specific experimental conditions across different laboratories.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 58%[1] | 59-84% (Bond Elut Certify)[2][3] | Generally lower than SPE, but can be optimized |
| Limit of Detection (LOD) | 5 ng/mL (UV detection)[1] | 8-67 ng/mL (GC-NPD)[2][3] | Dependent on subsequent analytical method |
| Limit of Quantification (LOQ) | 10 ng/mL (UV detection)[1] | 25-223 ng/mL (GC-NPD)[2][3] | Dependent on subsequent analytical method |
| Precision (RSD%) | < 7% (Intra- and Inter-day) | < 8% (Intra-assay), < 11% (Inter-assay)[2][3] | Typically < 15% |
| Sample Throughput | Low to Medium | Medium to High (amenable to automation) | High |
| Cost per Sample | Low | High | Low |
| Solvent Consumption | High | Medium | Low |
| Extract Cleanliness | Good | Excellent | Fair (may contain more matrix components) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction of amitriptyline from whole blood, highlighting the key steps involved in each of the discussed methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid emulsion in blood increases extraction of amitriptyline in liposome augmented peritoneal dialysis in rats chronically dosed with amitriptyline: could nanoparticles mitigate the limitations to dialysis in intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Amitriptyline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of robustness testing for various analytical methods used in the quantification of amitriptyline, a widely prescribed tricyclic antidepressant. Ensuring the robustness of an analytical method is critical in drug development and quality control, as it demonstrates the method's reliability despite minor variations in experimental conditions. This document details experimental protocols and presents comparative data for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).
Comparison of Robustness in Different Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following tables summarize the typical parameters tested for robustness and the acceptance criteria for different analytical methods used for amitriptyline quantification.
Table 1: Robustness Parameters and Acceptance Criteria for HPLC Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for amitriptyline quantification. Its robustness is assessed by intentionally varying several critical parameters.
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 to 0.2 mL/min | System suitability parameters (e.g., retention time, peak area, tailing factor) remain within specified limits; %RSD of assay results < 2%.[1] |
| Mobile Phase Composition | ± 2% to 5% (organic phase) | No significant change in resolution and retention time; %RSD of assay results < 2%.[1] |
| pH of Mobile Phase Buffer | ± 0.1 to 0.2 units | Retention time and peak shape should not be significantly affected; %RSD of assay results < 2%. |
| Column Temperature | ± 5 °C | System suitability parameters are met; %RSD of assay results < 2%.[1] |
| Detection Wavelength | ± 2 to 5 nm | No significant impact on the quantification; %RSD of assay results < 2%.[1] |
Table 2: Robustness Parameters and Acceptance Criteria for UV-Visible Spectrophotometry
Spectrophotometric methods, often based on the formation of a colored complex, offer a simpler alternative to HPLC.
| Parameter | Variation | Acceptance Criteria |
| pH of Buffer | ± 0.1 to 0.2 units | Absorbance values remain consistent; %Recovery close to 100%. |
| Volume of Reagent | ± 0.1 mL | No significant change in absorbance; Standard deviation of results < 2%. |
| Reaction Time | ± 2 minutes | The stability of the colored complex is not affected, leading to consistent absorbance readings. |
Table 3: Comparison of Typical Robustness Performance Across Different Methods
This table offers a qualitative comparison of the robustness of different analytical techniques for amitriptyline quantification based on available literature.
| Analytical Method | Key Strengths in Robustness | Potential Challenges in Robustness |
| RP-HPLC | High reproducibility and reliability with well-maintained systems. | Sensitive to changes in mobile phase composition and pH, which can affect retention time and peak shape. |
| UV-Visible Spectrophotometry | Generally robust against minor changes in reagent concentration and reaction time. | Can be susceptible to interference from excipients and impurities if the chromophore is not unique. |
| HPTLC | Tolerant to some variations in mobile phase composition and development conditions. | Manual steps can introduce variability; sensitive to environmental factors like humidity. |
| Capillary Electrophoresis | High efficiency and resolution; robustness can be high with automated systems. | Sensitive to buffer composition, pH, and capillary surface conditions, which can affect migration times. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of robustness studies. Below are representative protocols for the key analytical methods discussed.
RP-HPLC Robustness Testing Protocol
This protocol outlines the deliberate variations made to a standard RP-HPLC method to assess its robustness.
-
Standard Procedure:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 240 nm).
-
Injection Volume: 20 µL
-
Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Robustness Variations:
-
Flow Rate: Analyze the standard and sample solutions at flow rates of 0.8 mL/min and 1.2 mL/min.
-
Mobile Phase Composition: Vary the ratio of the organic solvent to the aqueous buffer by ±2% (e.g., if the standard is 60:40, test 58:42 and 62:38).
-
pH of Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: If a column oven is used, vary the temperature by ±5 °C.
-
Detection Wavelength: Alter the detection wavelength by ±5 nm.
-
-
Data Analysis:
-
For each condition, inject the standard and sample solutions in triplicate.
-
Calculate system suitability parameters (e.g., tailing factor, theoretical plates, resolution).
-
Determine the assay of amitriptyline and calculate the %RSD for the results obtained under all tested conditions.
-
UV-Visible Spectrophotometry Robustness Testing Protocol
This protocol is based on an ion-pair extraction method.
-
Standard Procedure:
-
An acidic solution of amitriptyline is treated with a dye solution (e.g., bromocresol green) and extracted into an organic solvent (e.g., chloroform).
-
The absorbance of the resulting colored complex is measured at a specific wavelength.
-
-
Robustness Variations:
-
pH of the Aqueous Solution: Vary the pH of the initial amitriptyline solution by ±0.2 units.
-
Volume of Dye Solution: Alter the volume of the dye solution added by ±0.1 mL.
-
Shaking Time: Vary the duration of shaking for the extraction by ±1 minute.
-
-
Data Analysis:
-
Perform each variation in triplicate.
-
Calculate the %recovery of amitriptyline for each condition and the overall standard deviation.
-
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a typical robustness study for a chromatographic method.
Caption: Workflow for a typical robustness study of a chromatographic analytical method.
Conclusion
The choice of an analytical method for amitriptyline quantification depends on various factors, including the available instrumentation, the required sensitivity, and the nature of the sample matrix. While RP-HPLC is a widely used and well-validated method, its robustness is highly dependent on the careful control of multiple parameters. Simpler methods like UV-Visible spectrophotometry may offer greater robustness in certain aspects but might lack specificity. HPTLC and Capillary Electrophoresis present other viable alternatives, each with its own set of parameters that need to be controlled to ensure robust performance.
This guide highlights the critical parameters to consider when performing robustness testing for amitriptyline quantification. By systematically evaluating the impact of minor variations, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, which is paramount for regulatory compliance and product quality.
References
Safety Operating Guide
Proper Disposal of Amitriptyline-d3 Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Amitriptyline-d3 Hydrochloride is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a potent pharmaceutical compound with identified hazards, it must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance. The primary risks associated with this compound are toxicity if ingested and serious eye irritation.[1] Furthermore, its non-deuterated counterpart, Amitriptyline Hydrochloride, is known to be very toxic to aquatic life with long-lasting effects, a critical consideration for environmental safety.[2][3] Therefore, it must not be disposed of via standard drains or in regular solid waste.
Summary of Hazard Information:
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects.[2][3] | P273: Avoid release to the environment. |
This data is based on available Safety Data Sheets (SDS) for Amitriptyline-d3 HCl and Amitriptyline HCl. Users should always consult the specific SDS for the product in their possession.
Regulatory Framework
The disposal of this compound is governed by stringent regulations for hazardous pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[4][5] Many states have their own, often stricter, regulations.[4] All personnel handling this waste must be trained on these requirements.
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure applies to the pure compound, contaminated labware (e.g., pipette tips, gloves, wipes), and solutions containing the compound.
Methodology for Waste Segregation and Collection:
-
Designate as Hazardous Waste: At the point of generation, declare any unwanted this compound, including expired materials or contaminated items, as hazardous waste. A chemical becomes waste when you no longer intend to use it.[6]
-
Select a Compatible Waste Container:
-
Solid Waste: For pure compounds or contaminated solids (e.g., gloves, absorbent paper), use the original manufacturer's container if it is in good condition.[7][8] If not available, use a new, clean, and compatible container with a secure, screw-on cap.[6][7] The container must be leak-proof.
-
Liquid Waste: For solutions containing this compound, use a designated and compatible liquid waste container, such as a plastic-coated glass bottle or a polyethylene carboy. Ensure the container can be securely sealed.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[7]
-
-
Properly Label the Waste Container:
-
Store Waste in a Designated Area:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is separate from general work areas and away from drains.
-
Secondary Containment: The primary waste container must be placed within a secondary container (such as a lab tray or bin) that is chemically compatible and capable of holding at least 110% of the primary container's volume.[6][7] This prevents the spread of material in case of a leak.
-
Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[9]
-
-
Arrange for Disposal:
-
Keep the waste container securely closed except when adding waste.[6][7]
-
Monitor the accumulation date and volume. Do not exceed regulatory limits for storage time (e.g., 90-180 days) or volume (e.g., 55 gallons) as specified by your institution and local regulations.[7][8]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste personally.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
